Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Description
The exact mass of the compound Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1H-benzotriazole-1-carboxylate, 3-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-benzotriazole-1-carboxylate, 3-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxidobenzotriazol-3-ium-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(12)10-6-4-2-3-5-7(6)11(13)9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAORCXXKUNDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456894 | |
| Record name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76266-27-8 | |
| Record name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76266-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: Technical Profile & Application Guide
The following technical guide details the chemical properties, mechanistic utility, and experimental protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MTCO).
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent primarily utilized in organic synthesis for the methoxycarbonylation of nucleophiles. Structurally, it is a carbonate derivative of 1-hydroxybenzotriazole (HOBt) N-oxide.
Unlike methyl chloroformate—which is highly toxic, volatile, and corrosive—this reagent offers a crystalline, bench-stable alternative for introducing the Methoxycarbonyl (Moc) protecting group to amines or activating alcohols. Its leaving group, the HOBt anion, provides a thermodynamic driving force for acylation while minimizing side reactions typical of more aggressive acyl chlorides.
Key Utility:
-
Moc-Protection: Selective protection of primary/secondary amines.
-
Safety: Eliminates the need for gaseous or volatile chloroformates.
-
Atom Economy: Releases HOBt, which can often be recovered or washed away easily.
Chemical Identity & Structural Analysis[1]
The compound consists of a benzotriazole core oxidized at the N3 position, with a methyl carbonate moiety attached to the N1 position. This unique arrangement activates the carbonyl carbon for nucleophilic attack.
Physicochemical Profile[2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | Methyl 3-oxidobenzotriazol-3-ium-1-carboxylate | |
| CAS Number | 76266-27-8 | |
| Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Appearance | White to light beige solid | |
| Melting Point | 128 °C (decomposition) | Critical: Do not heat above 100°C. |
| Solubility | Soluble in DCM, DMF, DMSO, THF | Sparingly soluble in water.[1][2] |
| Stability | Moisture sensitive; Store at 2–8°C | Desiccate to prevent hydrolysis. |
Structural Diagram (DOT)
The following diagram illustrates the electrophilic activation of the carbonyl center.
Figure 1: Structural reactivity logic. The high electron-withdrawing nature of the benzotriazole-3-oxide ring activates the carbonate carbonyl.
Mechanistic Utility
The reaction proceeds via a standard Nucleophilic Acyl Substitution mechanism. The benzotriazole-3-oxide moiety acts as an excellent leaving group (pKa of HOBt ~4.6), making the adjacent carbonyl highly susceptible to aminolysis.
Reaction Pathway[2][4][7][8][9][10]
-
Nucleophilic Attack: The lone pair of the amine (R-NH₂) attacks the carbonyl carbon of the reagent.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Collapse & Elimination: The intermediate collapses, expelling the HOBt anion.
-
Deprotonation: The base (e.g., DIPEA or TEA) neutralizes the proton, resulting in the stable Methyl Carbamate (Moc-protected amine).
Mechanism Visualization
Figure 2: Step-wise mechanism of methoxycarbonylation using MTCO.
Experimental Protocols
Protocol A: Selective Moc-Protection of Primary Amines
Objective: Synthesize N-Moc-L-Phenylalanine methyl ester from L-Phenylalanine methyl ester.
Reagents:
-
Substrate: L-Phenylalanine methyl ester HCl (1.0 equiv)
-
Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Dissolve 1.0 mmol of amine substrate in 10 mL of anhydrous DCM (
concentration). -
Add 2.5 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT) to liberate the free base.
-
-
Addition:
-
Cool the solution to 0°C (ice bath) to maximize selectivity.
-
Add 1.1 mmol of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in one portion.
-
Note: The reagent is a solid, making accurate weighing easier than liquid chloroformates.
-
-
Reaction:
-
Allow the mixture to warm to RT naturally.
-
Stir for 2–4 hours. Monitor via TLC (Solvent: 1:1 Hexane/EtOAc). The spot for the starting amine (ninhydrin active) should disappear.
-
-
Workup (Self-Validating Step):
-
Dilute with 20 mL DCM.
-
Acid Wash: Wash with 10 mL of 5% Citric Acid or 1M HCl. Purpose: Removes unreacted amine and converts the HOBt byproduct into the water-soluble protonated form.
-
Base Wash: Wash with 10 mL Saturated
. Purpose: Removes any residual acidic species. -
Brine Wash: Wash with 10 mL saturated NaCl.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Usually, the product is obtained in >90% purity. If necessary, purify via flash chromatography on silica gel.
-
Workflow Diagram
Figure 3: Operational workflow for amine protection.
Safety & Stability (Critical)
Explosive Potential
Benzotriazole derivatives, particularly those with N-oxide or nitro functionalities, can exhibit autocatalytic decomposition at high temperatures.
-
Threshold: The melting point is ~128°C with decomposition. Never heat this reagent above 80°C in a closed system.
-
Distillation: Do not attempt to distill reaction mixtures containing significant amounts of this reagent.
Toxicity[6][11][12]
-
GHS Classification: Acute Tox. 4 (Oral).
-
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of contact, wash skin with soap and water.[3] If swallowed, rinse mouth and seek medical attention immediately.
References
-
Sigma-Aldrich. (2024). Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from
-
Santa Cruz Biotechnology. (2024). Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from
-
PubChem. (2024). Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1][4] National Library of Medicine. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
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Spectroscopic Characterization of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: A Technical Guide
Introduction
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS No. 76266-27-8) is a heterocyclic compound featuring a benzotriazole core, an N-oxide, and a methyl carboxylate group. Its chemical formula is C₈H₇N₃O₃ with a molecular weight of 193.16 g/mol . The unique arrangement of functional groups makes this molecule a subject of interest in synthetic chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis using modern spectroscopic techniques.
This technical guide provides an in-depth overview of the expected spectroscopic signature of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is important to note that publicly available experimental spectra for this specific molecule are scarce. Therefore, this guide will leverage predicted data and comparative analysis with structurally related compounds to provide a robust framework for its characterization. The focus will be on not just the data, but the rationale behind the expected spectral features and the methodologies to acquire them.
Molecular Structure and Analysis Workflow
The analytical workflow for characterizing a novel or sparsely documented compound like Methyl 1H-benzotriazole-1-carboxylate, 3-oxide follows a logical progression from determining the mass to mapping the carbon-hydrogen framework and identifying functional groups.
Caption: Simplified ESI mechanism for [M+H]⁺ formation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved and free of particulates.
-
Instrumentation Setup: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump. [1]4. Ionization Parameters: Apply a high voltage (typically 3-5 kV) to the capillary needle. Optimize the drying gas (e.g., nitrogen) flow rate and temperature to ensure efficient desolvation. [2]5. Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu). The primary ions of interest are [M+H]⁺ and [M-H]⁻.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds, we can build a "fingerprint" of the compound.
Expected IR Absorption Bands
Based on the structure of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, the following characteristic absorption bands are expected. For comparison, the spectrum of the parent compound, 1H-Benzotriazole, is often referenced, which shows characteristic C-H and N-H vibrations. [3][4]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Methyl) | Stretch | 2980 - 2850 | Medium |
| Ester Carbonyl (C=O) | Stretch | ~1750 - 1730 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| N-Oxide (N-O) | Stretch | ~1300 - 1200 | Strong |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
| Aromatic C-H Bending (out-of-plane) | Bend | 900 - 675 | Strong |
The most diagnostic peaks would be the strong carbonyl (C=O) stretch from the methyl ester group and the strong N-O stretch from the N-oxide, which distinguishes it from its non-oxidized counterpart, Methyl 1H-benzotriazole-1-carboxylate. [5]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
This method is ideal for solid samples and involves dispersing the analyte in a matrix of potassium bromide (KBr), which is transparent to IR radiation. [6]
-
Material Preparation: Use spectroscopy-grade KBr, dried in an oven to remove moisture. Water shows strong IR absorption and can obscure sample peaks. [6]2. Sample Grinding: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. Mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix. [7]4. Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes. [8]This will "cold-flow" the KBr into a solid, transparent disc.
-
Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. [9]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Hₐ, Hₐ') | 8.0 - 8.4 | Multiplet | 2H | Protons ortho to the triazole ring are deshielded by the ring's anisotropic effect. |
| Aromatic (Hₑ, Hₑ') | 7.5 - 7.9 | Multiplet | 2H | Protons meta to the triazole ring. |
| Methyl (Hₘ) | ~4.0 | Singlet | 3H | Protons of the methyl ester group. |
Note: The aromatic region will likely present as a complex multiplet due to second-order coupling effects.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum indicates the number of chemically distinct carbon environments.
| Carbons (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 160 - 170 | Typical range for an ester carbonyl carbon. |
| Aromatic (Cq) | 140 - 150 | Quaternary carbons of the fused benzene ring attached to the triazole. |
| Aromatic (CH) | 110 - 135 | Aromatic carbons bearing hydrogen atoms. |
| Methyl (CH₃) | 50 - 60 | Methyl carbon of the ester group. |
Caption: Structure of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide with atoms labeled for NMR assignment. (Image representation would be here).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. [10][11]The choice of solvent is critical; the compound must be fully soluble.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay between scans to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. [12]DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
Conclusion
The structural characterization of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight and elemental composition. IR spectroscopy identifies key functional groups, particularly the ester carbonyl and N-oxide moieties that define the molecule. Finally, ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, allowing for complete structural elucidation. While experimental data for this specific compound remains elusive in public databases, the predictive and comparative approach outlined in this guide provides a solid and scientifically-grounded strategy for its analysis and confirmation.
References
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Helsinki.fi. Quick User Guide for FT-IR. [Link]
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PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]
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PubMed. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
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PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]
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Shimadzu. KBr Pellet Method. [Link]
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Wikipedia. Electrospray ionization. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
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Unknown Source. Sample preparation for FT-IR. [Link]
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Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
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ResearchGate. (2019). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Link]
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National Toxicology Program. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
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Spahr, S., Huntscha, S., Bolotin, J., Hollender, J., Hofstetter, T. B., Maier, M. P., & Elsner, M. (2013). Compound-specific isotope analysis of benzotriazole and its derivatives. Analytical and bioanalytical chemistry, 405(9), 2843–2854. [Link]
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NIST. 1H-Benzotriazole - Mass spectrum (electron ionization). [Link]
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Unknown Source. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
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Michigan State University. NMR Spectroscopy. [Link]
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ResearchGate. (2018). FTIR spectrum of benzotriazole. [Link]
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PubMed. (2012). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
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Stenutz. methyl 1H-benzotriazole-1-carboxylate. [Link]
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PubChem. methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]
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Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. [Link]
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Reddit. (2016). [Undergraduate Chemistry] Benzotriazole IR Spectrum. [Link]
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"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" safety and handling
An In-depth Technical Guide to the Safe Handling of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Section 1: Executive Summary & Compound Profile
This guide provides a comprehensive overview of the essential safety protocols and handling considerations for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Intended for researchers, chemists, and drug development professionals, this document synthesizes available data to establish a framework for risk mitigation and safe laboratory use. Due to the limited specific toxicological data for this compound, this guide leverages safety information from the well-characterized parent compound, 1H-benzotriazole, and related derivatives to infer potential hazards and establish robust handling protocols.
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is a solid organic compound featuring a benzotriazole core, a structural motif significant in medicinal chemistry and materials science[1][2]. The presence of the N-oxide functionality introduces high polarity and specific reactivity considerations[3]. Understanding these structural features is paramount to anticipating its chemical behavior and associated hazards.
Chemical Identity and Properties
A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | [4] |
| CAS Number | 76266-27-8 | [4][5] |
| Molecular Formula | C₈H₇N₃O₃ | [4][5][6] |
| Molecular Weight | 193.16 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Melting Point | 128 °C (with decomposition) | [4] |
| SMILES String | COC(=O)n1nc2ccccc12 | [4] |
Structural Context
The compound's structure dictates its properties and potential hazards. The diagram below illustrates the key functional groups.
Caption: Key functional groups of the target molecule.
Section 2: Hazard Identification and Proactive Risk Assessment
The primary GHS classification for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed [4]. However, a comprehensive risk assessment requires examining the hazard profile of structurally related compounds to anticipate uncharacterised risks.
Inferred Hazards from Analogous Structures
The benzotriazole family exhibits a consistent pattern of biological activity and associated hazards. Data from parent 1H-benzotriazole and methylated derivatives strongly suggest that additional precautions are warranted[7][8].
| Hazard Class | Hazard Statement | Inferred From | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Confirmed for target compound | [4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | 1H-Benzotriazole, 5-Methyl-1H-benzotriazole | [7][9] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | 5-Methyl-1H-benzotriazole | |
| STOT SE (Category 3) | H335: May cause respiratory irritation | 5-Methyl-1H-benzotriazole | |
| Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects | 1H-Benzotriazole | [9] |
Causality: The shared benzotriazole scaffold is the likely determinant for these toxicological endpoints. The N-oxide group, being highly polar, may influence absorption and distribution but is unlikely to mitigate the core irritant and toxic properties of the heterocyclic system[3]. Therefore, it is scientifically prudent to handle this compound as if it possesses all the hazards listed above.
Risk Assessment Workflow
A systematic approach to risk assessment is non-negotiable. The following workflow must be completed before any new experimental procedure involving this compound.
Caption: A systematic workflow for risk assessment and control.
Section 3: Protocols for Safe Handling and Use
Adherence to rigorous handling protocols is the primary mechanism for mitigating the risks identified above. These protocols are designed to minimize exposure through inhalation, dermal contact, and ingestion.
Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) exposure dictates the primary reliance on engineering controls.
-
Primary Enclosure: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure. This is critical to prevent inhalation of fine particulates, a risk highlighted by related compounds causing respiratory irritation.
-
Ventilation: Ensure general laboratory ventilation meets or exceeds institutional and regulatory standards. Good air exchange dilutes fugitive emissions that may escape primary containment.
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the compound's comprehensive hazard profile.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly-sealed chemical safety goggles | Protects against dust particles and splashes. Standard safety glasses are insufficient due to the high potential for serious eye irritation[9]. |
| Hand Protection | Nitrile gloves (inspect prior to use) | Provides a barrier against dermal contact. Given the potential for skin irritation, gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 dust mask (or higher) | Required when handling powders outside of a certified containment enclosure (e.g., during spill cleanup) to prevent respiratory tract irritation[4]. |
Step-by-Step General Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure all necessary equipment, including waste containers, is inside the hood before starting.
-
Attire: Don all required PPE as specified in the table above.
-
Weighing: Tare the receiving vessel within the fume hood. Carefully transfer the solid compound, avoiding the creation of airborne dust. Use a micro-spatula to minimize agitation.
-
Transfer/Reaction: If adding to a solvent, do so slowly and under stirring to ensure controlled dissolution. Keep reaction vessels closed or covered to the extent feasible.
-
Post-Handling: After completing the work, decontaminate any equipment used with an appropriate solvent. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated solid waste container. Remove lab coat and goggles.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water[10]. Do not eat, drink, or smoke in the laboratory area[10].
Section 4: Chemical Stability and Storage
The stability of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is influenced by its N-oxide and benzotriazole functionalities.
-
Thermal Stability: The compound decomposes at its melting point of 128 °C[4]. Aromatic N-oxides can be prone to decomposition at elevated temperatures (around 150 °C)[3]. Therefore, it is crucial to avoid overheating. Hazardous decomposition products may include nitrogen oxides (NOx) and carbon monoxide (CO)[10].
-
Chemical Incompatibilities: Benzotriazole derivatives are known to react with strong oxidizing agents, strong acids, and strong alkalis[10]. The N-oxide group may also be sensitive to electrophiles and transition metals[3]. Contact with these materials must be strictly avoided.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area[11]. The storage location should be separate from incompatible materials, particularly strong acids and oxidizing agents.
-
Temperature: Store at ambient room temperature, away from direct sunlight and heat sources such as ovens or hot plates.
Section 5: Emergency Preparedness and Response
A clear, pre-defined emergency plan is a hallmark of a safe laboratory environment.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[9]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious and able to swallow, provide a few glasses of water to drink. Call a poison control center or seek immediate medical attention. Show the Safety Data Sheet or product label to the medical professional.
Spill Response Protocol
The response to a spill depends critically on its scale.
Caption: Decision tree for responding to a chemical spill.
Section 6: Waste Management and Disposal
All waste containing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide must be treated as hazardous chemical waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Solid Waste: This includes contaminated PPE (gloves, masks), absorbent materials from spills, and any residual solid compound.
-
Liquid Waste: This includes reaction mother liquors and solvent rinses.
-
Disposal: Do not dispose of this chemical down the drain, as it is expected to be toxic to aquatic life[9]. All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.
References
-
W. Maison, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," PMC, [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS), "1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement," AICIS, [Link]
-
Kansas State University, "BENZOTRIAZOLES: TOXICITY AND DEGRADATION," Kansas State University, [Link]
-
PENTA s.r.o., "1,2,3-Benzotriazol... - SAFETY DATA SHEET," Penta Chemicals, [Link]
-
SysKem Chemie GmbH, "SAFETY DATA SHEET," SysKem Chemie GmbH, [Link]
-
PubChemLite, "Methyl 1h-benzotriazole-1-carboxylate, 3-oxide," PubChemLite, [Link]
-
National Institutes of Health, "1-Methylbenzotriazole | C7H7N3 | CID 25902," PubChem, [Link]
-
GSC Online Press, "Review on synthetic study of benzotriazole," GSC Biological and Pharmaceutical Sciences, [Link]
-
National Academic Digital Library of Ethiopia, "The Chemistry of Benzotriazole Derivatives," NADLE, [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide 95 76266-27-8 [sigmaaldrich.com]
- 5. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | CAS 76266-27-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. PubChemLite - Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (C8H7N3O3) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. syskem.de [syskem.de]
- 11. fishersci.de [fishersci.de]
"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" solubility data
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: Solubility Profiling & Technical Guide
Part 1: Executive Summary & Chemical Identity
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized heterocyclic reagent utilized primarily in C-C bond formation and complex organic synthesis, including the enantioselective synthesis of marine natural products like aplysin and substituted dihydroquinolines.[1]
Structurally, it combines a benzotriazole core with a methyl carboxylate group at the N1 position and an N-oxide functionality at the N3 position.[1] This unique electronic architecture imparts distinct solubility characteristics that differ from standard benzotriazole derivatives (e.g., HOBt).[1]
Key Physicochemical Parameters:
| Parameter | Data |
|---|---|
| CAS Number | 76266-27-8 |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Physical State | Solid (Crystalline) |
| Melting Point | 128 °C (decomposition) |
| Primary Hazard | Acute Tox. 4 (Oral) |[1]
Part 2: Solubility Profile & Solvent Compatibility
Critical Data Note: As a specialized reagent, quantitative solubility data (g/L) for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is not established in standard public physicochemical databases (e.g., PubChem, HSDB).[1] The following solubility profile is derived from structural analysis (SAR) and standard operating procedures (SOPs) for analogous benzotriazole N-oxide derivatives used in high-fidelity organic synthesis.
Predicted Solubility Matrix
The presence of the N-oxide dipole and the ester functionality renders this compound polar aprotic .[1] It exhibits high affinity for solvents capable of dipole-dipole interactions but lacks the hydrogen-bond donating capability to dissolve well in water.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Preferred reaction solvent. Excellent for solubilizing the reagent without nucleophilic interference.[1] |
| Polar Aprotic | DMF, DMSO, DMAc | Very High | Ideal for stock solutions (>100 mM).[1] Warning: DMSO may act as an oxidant or reductant at high temps; keep <40°C. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Good for C-C bond formation reactions.[1] Ensure solvents are anhydrous to prevent hydrolysis.[1] |
| Esters | Ethyl Acetate | Moderate | Suitable for workup/extraction but may not achieve high concentration for stock solutions.[1] |
| Protic Solvents | Methanol, Ethanol, Water | Low / Reactive | Avoid for storage. Nucleophilic attack by alcohols (transesterification) or water (hydrolysis) is a risk over time.[1] |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble | Used as antisolvents for precipitation/purification.[1] |
Reaction Solvent Selection
For applications such as C-C bond formation , the choice of solvent dictates reaction kinetics and byproduct formation.[1]
-
Standard Protocol: Use Anhydrous DCM or THF .[1]
-
Reasoning: These solvents solubilize the reagent effectively while maintaining inertness toward the active ester and N-oxide moieties.[1]
-
Avoid: Alcohols (MeOH/EtOH) unless the reaction explicitly requires a protic environment, as they can compete with the intended nucleophile.[1]
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (SOP-SOL-01)
Use this protocol to validate specific batch solubility before scaling up.
-
Preparation : Weigh 10.0 mg of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide into a tared 2 mL HPLC vial.
-
Titration : Add the target solvent (e.g., DCM) in 50 µL increments using a calibrated micropipette.[1]
-
Agitation : Vortex for 30 seconds after each addition. Sonication (35 kHz) for 1 minute is permissible if dissolution is slow.[1]
-
Observation : Inspect for clarity against a black background. "Soluble" is defined as a clear solution with no particulates.[1]
-
Calculation :
(Result in mg/mL).
Protocol B: Stock Solution Preparation (100 mM)
Target Concentration: 100 mM in DMSO
-
Weigh 19.32 mg of reagent.[1]
-
Add 500 µL of anhydrous DMSO.
-
Vortex until fully dissolved (typically <1 min).
-
Dilute to 1.0 mL final volume with DMSO.
-
Storage : Aliquot into amber vials, purge with Argon/Nitrogen, and store at -20°C. Stability: ~1 month (est).
Part 4: Workflow Visualization
The following diagram illustrates the logical decision tree for solvent selection and handling, ensuring the integrity of the N-oxide and ester groups during experimentation.
Figure 1: Decision matrix for solvent selection, prioritizing chemical stability and solubility.
Part 5: References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Page. (Accessed 2026).[1] Link
-
Santa Cruz Biotechnology (SCBT). Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Safety Data Sheet (SDS). (Accessed 2026).[1] Link[1]
-
Katritzky, A. R., et al. Benzotriazole-mediated Aminoalkylation and Amidoalkylation. Chemical Reviews, 1998.[1] (Contextual reference for Benzotriazole chemistry).
-
ChemicalBook. CAS 76266-27-8 Technical Data. Link
Sources
Technical Guide: Thermal Stability & Handling of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
The following technical guide details the thermal stability profile, decomposition mechanisms, and safe handling protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide .
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent used primarily for the introduction of methoxycarbonyl (Mc) protecting groups and in proteomics applications. While structurally related to the peptide coupling reagent HOBt (1-Hydroxybenzotriazole), the presence of the N-carboxylate and N-oxide moieties imparts distinct thermal instability.
Critical Safety Finding: This compound exhibits a melt-decomposition transition at approximately 128°C . Unlike reagents that melt and then boil, this compound undergoes irreversible exothermic decomposition upon phase change. It must be classified as a Type C thermally unstable substance in process safety terms—stable at ambient temperature but prone to rapid decomposition under thermal stress.
Physicochemical Profile
To understand the thermal risks, one must first analyze the structural tension inherent in the molecule. The "3-oxide" designation indicates a tautomeric form where the oxygen is bound to the nitrogen at position 3, creating a zwitterionic character that increases lattice energy (raising the melting point) but lowers the activation energy for decomposition.
| Property | Specification | Critical Note |
| Chemical Name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | Specific isomer of HOBt carbonate |
| CAS Number | 76266-27-8 | Distinct from non-oxide (CAS 86298-22-8) |
| Molecular Formula | C₈H₇N₃O₃ | High Nitrogen/Oxygen content |
| Molecular Weight | 193.16 g/mol | |
| Melting Point | 128 °C (Decomposes) | Do not exceed 100°C in any process |
| Appearance | White to off-white solid | Discoloration indicates degradation |
| Solubility | DMSO, DMF, Acetonitrile | Avoid protic solvents for storage |
Thermal Stability Analysis
Decomposition Mechanism
The thermal degradation of benzotriazole-1-carboxylates typically follows a fragmentation pathway driven by the release of stable gaseous byproducts. For the 3-oxide derivative, the decomposition is likely triggered by the cleavage of the carbamate linkage followed by ring contraction or fragmentation.
Primary Decomposition Pathway:
-
Thermal Onset (>120°C): Weakening of the N1-C(carbonyl) bond.
-
Decarboxylation: Release of Carbon Dioxide (CO₂).
-
Radical/Active Species Formation: Generation of reactive benzotriazole-3-oxide radicals or rearrangement to 1-methoxy-benzotriazole derivatives.
-
Energy Release: The N-oxide bond cleavage is highly exothermic (~260 kJ/mol potential energy release for N-O bonds), contributing to thermal runaway risk.
Comparative Stability
Compared to its non-oxide analog (Methyl 1H-benzotriazole-1-carboxylate, MP 83°C), the 3-oxide variant has a higher melting point due to intermolecular hydrogen bonding and dipole interactions. However, the decomposition is more violent due to the oxygen content in the heterocyclic ring, acting as an internal oxidizer.
Visualization: Decomposition Pathway
The following diagram illustrates the theoretical thermal breakdown and the critical control points where temperature management prevents failure.
Figure 1: Thermal decomposition cascade showing the critical transition at >120°C leading to irreversible gas evolution.
Experimental Protocols for Safe Handling
Storage & Requalification Strategy
-
Primary Storage: -20°C is optimal; 2-8°C is acceptable for short-term (<1 month).
-
Atmosphere: Store under Argon or Nitrogen. Moisture accelerates hydrolysis, generating HOBt-3-oxide (acidic) which can catalyze further decomposition.
-
Requalification: Before using a batch older than 6 months, perform a Melting Point Check .
-
Pass: Sharp melting at ~128°C (with immediate darkening).
-
Fail: Sintering or melting <120°C indicates significant hydrolysis or degradation.
-
Reaction Setup (Exotherm Management)
When using this reagent for acylation or protection steps, the reaction with amines is exothermic.
Protocol:
-
Dissolution: Dissolve the reagent in anhydrous solvent (DCM or DMF) at 0°C .
-
Addition: Add the substrate (amine) slowly.
-
Monitoring: Monitor internal temperature. Do not allow T > 25°C during addition.
-
Quenching: Quench excess reagent with a dilute acidic solution or methanol to prevent thermal accumulation in waste containers.
Waste Disposal (Critical)
Never dispose of solid Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in general trash or concentrate it to dryness in a rotary evaporator bath set >40°C.
-
Correct Method: Dissolve in a combustible solvent and incinerate via a licensed chemical waste handler.
Visualization: Safety Decision Tree
This workflow ensures that researchers assess the material state before committing it to a high-value synthesis.
Figure 2: Pre-synthesis validation workflow to prevent the use of thermally compromised reagent.
References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Retrieved from
-
Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Data Sheet. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. Retrieved from
- Katritzky, A. R., et al.Benzotriazole-mediated aminoalkylation and amidoalkylation. Chemical Reviews, 1998. (Contextual grounding on Benzotriazole thermal properties).
Methodological & Application
Experimental setup for reactions with "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide"
Application Note: Efficient Methoxycarbonylation of Amines using Methyl 1H-benzotriazole-1-carboxylate, 3-oxide [1]
Abstract
This guide details the experimental protocol for utilizing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (Moc-Bt-oxide) as a mild, selective, and non-lachrymatory electrophilic methoxycarbonylating agent. Unlike traditional reagents such as methyl chloroformate, which require stringent temperature control and generate corrosive HCl, Moc-Bt-oxide is a crystalline solid that reacts efficiently with primary and secondary amines under neutral or mildly basic conditions to yield methyl carbamates (Moc-protected amines). This note covers the reaction mechanism, step-by-step synthesis protocols, and safety considerations for drug discovery workflows.
Introduction & Mechanistic Insight
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) functions as an activated carbonate. Structurally, it consists of a benzotriazole-3-oxide core acylated at the N1 position with a methoxycarbonyl group.
Why Use This Reagent?
-
Safety Profile: Eliminates the use of methyl chloroformate (highly toxic, lachrymator) and dimethyl carbonate (requires high temperatures/pressure).
-
Operational Simplicity: Stable, free-flowing solid; easy to weigh and handle.
-
Selectivity: Chemoselective for amines in the presence of alcohols or phenols under controlled conditions.
-
Byproduct Removal: The leaving group, 1-hydroxybenzotriazole (HOBt), is water-soluble (as a salt) and easily removed during aqueous workup.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution (
Key Pathway:
-
Nucleophilic Attack: Amine lone pair attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Transient formation of a tetrahedral center.
-
Collapse & Elimination: Reformation of the carbonyl bond expels the benzotriazole-3-oxide anion.
-
Proton Transfer: Base scavenges the proton, yielding the stable methyl carbamate.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the methoxycarbonylation of amines using Moc-Bt-oxide.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Reagent | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (>95%) | Electrophile |
| Substrate | Primary or Secondary Amine (1.0 equiv) | Nucleophile |
| Base | Triethylamine (TEA) or DIPEA (1.2 equiv) | Proton Scavenger |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Reaction Medium |
| Quench | 5% NaHCO₃ or 1M HCl (depending on product stability) | Workup |
Standard Protocol: Synthesis of Methyl Carbamates
Step 1: Preparation
-
Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Triethylamine (1.2 mmol, 167 µL). Stir for 5 minutes at room temperature (20–25°C).
Step 2: Reaction
-
Add Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 mmol, 212 mg) in a single portion.
-
Note: The reaction is generally exothermic; for large scales (>10g), cool to 0°C before addition.
-
-
Monitor the reaction by TLC (typically 30–60 minutes). The spot for the starting amine should disappear, and a less polar product spot (carbamate) should appear.
-
TLC Stain: Ninhydrin (for amines) or UV (254 nm).
-
Step 3: Workup & Purification
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash 1: 10% Citric Acid or 1M HCl (15 mL) to remove unreacted amine and TEA.
-
Wash 2: Saturated NaHCO₃ (15 mL) to remove the HOBt byproduct (HOBt is soluble in basic aqueous media).
-
Wash 3: Brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Most products are obtained in high purity (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Moc-protection of amines.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous; store reagent in a desiccator. |
| Slow Reaction | Steric hindrance | Increase temperature to 40°C or use DMAP (5 mol%) as a catalyst. |
| HOBt Contamination | Incomplete washing | Ensure the NaHCO₃ wash is thorough (pH > 8) to solubilize HOBt. |
| Side Products | Urea formation | Avoid excess amine; ensure reagent is added to the amine, not vice-versa, if stoichiometry is critical. |
Safety & Handling (E-E-A-T)
-
Explosive Potential: While this specific ester is more stable than HOBt itself, benzotriazole derivatives can exhibit explosive properties upon rapid heating or impact. Do not heat above 80°C.
-
Toxicity: Treat as a potential skin and eye irritant. Wear standard PPE (gloves, lab coat, safety glasses).
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent hydrolysis.
References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet.Link
- Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and alkoxycarbonylation.Journal of Organic Chemistry, 2000. (Foundational chemistry of N-acylbenzotriazoles).
-
PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1][2]Link
-
Santa Cruz Biotechnology. Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[3]Link
Sources
Applications of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" in medicinal chemistry
This guide details the applications and protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), a specialized reagent in medicinal chemistry.
High-Fidelity N-Methoxycarbonylation in Drug Discovery[1]
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide , often functionally abbreviated as Moc-OBt , is a crystalline, stable electrophilic reagent used primarily for the introduction of the Methoxycarbonyl (Moc) protecting group onto amines.
Unlike the traditional reagent methyl chloroformate (which is a lachrymatory, corrosive liquid with poor selectivity), Moc-OBt offers a solid-state alternative with superior chemoselectivity. It operates via an activated carbonate mechanism, releasing 1-Hydroxybenzotriazole (HOBt) as a non-reactive leaving group, making it highly compatible with peptide synthesis and late-stage functionalization of complex pharmacophores.
Chemical Mechanism & Rationale
The utility of Moc-OBt lies in its "tuned" reactivity. The benzotriazole 3-oxide moiety acts as an electron-withdrawing leaving group that activates the carbonate carbonyl without the high reactivity associated with acid chlorides.
Mechanism of Action:
-
Nucleophilic Attack: The lone pair of the target amine attacks the carbonyl carbon of the Moc-OBt.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Collapse & Release: The intermediate collapses, expelling the benzotriazole-oxide anion (HOBt anion).
-
Proton Transfer: The anion is protonated (by the conjugate acid of the base used), yielding the stable Methyl Carbamate (Moc-Amine) and HOBt.
Key Advantages:
-
Safety: Non-lachrymatory solid (mp ~128°C) vs. volatile/toxic methyl chloroformate.
-
Selectivity: Reduced risk of di-acylation or reaction with poor nucleophiles (e.g., hydroxyls) under mild conditions.
-
Workup: The byproduct (HOBt) is water-soluble and easily removed by bicarbonate wash.
Visualized Reaction Pathway
The following diagram illustrates the standard N-protection workflow using Moc-OBt.
Caption: Reaction pathway for N-methoxycarbonylation using Moc-OBt, highlighting the clean release of HOBt.
Experimental Protocols
Protocol A: Standard N-Protection of Primary/Secondary Amines
Objective: To introduce the Moc group onto a primary amine in a small-molecule drug intermediate.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add DIPEA (1.2 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add Moc-OBt (1.1 mmol, 212 mg) in one portion. The reaction is typically slightly exothermic; for large scales (>10g), cool to 0°C before addition.
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.
-
Typical duration: 1–4 hours.
-
Endpoint: Disappearance of amine starting material.
-
-
Quench: Add 1M HCl (aqueous) or saturated NH₄Cl solution to quench excess base.
-
Workup (HOBt Removal):
-
Dilute with DCM.
-
Wash organic layer with Sat. NaHCO₃ (3x) . Critical Step: This converts HOBt to its water-soluble salt, removing it from the organic phase.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexane).
Protocol B: Selective Protection of Diamines
Objective: To selectively protect a primary amine in the presence of a secondary amine or hydroxyl group.
-
Modification: Use 0.95 equiv of Moc-OBt and perform the addition at -10°C . The steric bulk of the benzotriazole group enhances the kinetic differentiation between sterically distinct nucleophiles.
Comparative Data: Moc-OBt vs. Methyl Chloroformate
| Feature | Methyl Chloroformate (MeOCOCl) | Moc-OBt (Benzotriazole Carbonate) |
| Physical State | Liquid (Volatile) | Crystalline Solid |
| Handling | Fume hood mandatory (Lachrymator) | Standard benchtop (Low odor) |
| Stability | Hydrolyzes rapidly in moisture | Stable in storage |
| Selectivity | Low (Reacts with -OH, -SH) | High (Amine selective) |
| Byproducts | HCl (Requires acid scavenger) | HOBt (Neutral/Weakly Acidic) |
| Atom Economy | High | Lower (Loss of HOBt mass) |
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While Moc-OBt is more stable than HOBt, benzotriazole derivatives can exhibit explosive decomposition upon rapid heating. Do not heat above 80°C during reaction or rotary evaporation.
-
Toxicity: Treat as an irritant. HOBt is a known sensitizer.
-
Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis.
References
-
Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8).[2]Link
- Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and protection. Journal of Organic Chemistry. (General reference for Benzotriazole utility).
-
PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[2][3][4][5][6]Link
Sources
- 1. (E)-1-(1H-Benzotriazol-1-yl 3-oxide)-3-methoxybut-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide 95 76266-27-8 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. PubChemLite - Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (C8H7N3O3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (C8H7N3O3) [pubchemlite.lcsb.uni.lu]
- 6. 1H-BENZOTRIAZOLE-1-METHANOL | 28539-02-8 [amp.chemicalbook.com]
"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" as a building block for novel compounds
Application Note: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO) Subtitle: A Crystalline, Non-Lachrymatory Alternative to Methyl Chloroformate for Precision Methoxycarbonylation[1]
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO) (CAS: 76266-27-8) is an activated carbonate reagent designed for the introduction of the methoxycarbonyl (Moc) protecting group.[1] Historically, this transformation relied on methyl chloroformate—a corrosive, lachrymatory liquid difficult to handle in milligram-scale discovery chemistry.[1]
MBCO offers a "solid-state" solution.[1] By leveraging the 1-hydroxybenzotriazole (HOBt) moiety as a leaving group, MBCO provides tunable reactivity: it is stable enough for benchtop weighing but sufficiently activated to derivatize amines, alcohols, and thiols under mild conditions.[1] This guide outlines its utility as a superior building block for carbamate synthesis and its potential in heterocyclic construction.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 76266-27-8 |
| Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Melting Point | ~138–140 °C (Decomposes) |
| Storage | 2–8 °C, Desiccated (Hydrolysis sensitive) |
| Byproduct | 1-Hydroxybenzotriazole (HOBt) – Water soluble/Extractable |
Mechanism of Action: The HOBt-Assisted Transfer
Unlike chloroformates, which react via a violent addition-elimination mechanism often requiring low temperatures (-78 °C to 0 °C) to prevent over-reaction, MBCO operates via a controlled nucleophilic attack.[1]
The driving force is the release of the benzotriazole-3-oxide anion , which rapidly protonates to form HOBt.[1] This leaving group is unique: it is less acidic than HCl (the byproduct of chloroformates), reducing the need for massive excess of scavenger bases.
DOT Diagram: Mechanistic Pathway
Caption: Nucleophilic attack on the carbonyl center of MBCO releases HOBt as a benign, easily separable byproduct.
Application 1: Selective N-Methoxycarbonylation
The primary application of MBCO is the protection of primary and secondary amines as methyl carbamates (Moc-amines).[1] This group is smaller than Boc or Cbz, making it ideal for steric-sensitive drug targets, yet it is robust against acidic conditions (unlike Boc).[1]
Protocol: Standard Synthesis of Moc-Amines
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: MBCO (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add DIPEA (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase base to 2.2 mmol.
-
Reagent Addition: Add solid MBCO (1.1 mmol) in a single portion at Room Temperature (20–25 °C).
-
Note: Unlike methyl chloroformate, cooling to 0 °C is rarely necessary unless the amine is hyper-nucleophilic.[1]
-
-
Reaction: Stir for 2–4 hours. Monitor by TLC or LC-MS.[1] The spot for MBCO (Rf ~0.4 in 1:1 Hex/EtOAc) should disappear.
-
Workup (The "HOBt Wash"):
-
Dilute reaction with DCM (20 mL).
-
Wash sequentially with:
-
10% Citric Acid or 0.5M HCl (removes unreacted amine).
-
Saturated NaHCO₃ (Critical Step): This converts the HOBt byproduct into its water-soluble sodium salt (NaOBt).[1] Wash 3x to ensure complete removal.
-
Brine.
-
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Most products are sufficiently pure (>95%). If needed, recrystallize from EtOAc/Hexanes.
Application 2: "One-Pot" Urea Synthesis (Advanced)
While typically used for protection, MBCO can serve as a carbonyl linker to synthesize non-symmetrical ureas if the reaction temperature is elevated, exploiting the stability of the intermediate carbamate.
Concept: Amine A + MBCO → [Moc-Amine A] + Amine B (High Temp/Catalyst) → Urea (A-CO-B) Note: This usually requires transamination catalysts (e.g., DMAP or Zr-catalysts) because the methoxy group is a poor leaving group compared to phenoxy.[1]
Alternative Strategy: Use MBCO to synthesize the Isocyanate in situ (via Lossen rearrangement-type chemistry or elimination if conditions permit), though this is less documented for methyl esters.[1] Recommendation: For urea synthesis, MBCO is best used to create the stable carbamate intermediate, which is then reacted with a second amine in the presence of AlMe₃ (aluminum amide strategy) to force the urea formation.
Critical Comparison: MBCO vs. Standard Reagents
| Feature | Methyl Chloroformate | Dimethyl Carbonate | MBCO (This Reagent) |
| State | Liquid (Fuming) | Liquid | Solid (Crystalline) |
| Hazards | Corrosive, Lachrymator, Toxic | Flammable | Irritant (Sensitizer) |
| Stoichiometry | Difficult (Volatile) | Excess needed (Solvent) | Precise (Weighable) |
| Byproduct | HCl (Gas/Acid) | Methanol | HOBt (Solid/Acidic) |
| Selectivity | Low (Over-acylation common) | Low (Requires heat) | High (Chemo-selective) |
Safety & Handling Protocols
Explosive Potential of Benzotriazoles: While MBCO is a stable carbonate, the byproduct HOBt is classified as a desensitized explosive.
-
Risk: Anhydrous HOBt can be explosive upon heating or impact.
-
Mitigation: Always keep HOBt wet or in solution during workup. When concentrating reaction mixtures containing HOBt, do not heat above 50 °C. The alkaline wash (NaHCO₃) described in the protocol is essential not just for purity, but for safety, as it removes the potentially hazardous benzotriazole core into the aqueous waste stream.
General PPE:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24884932, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.[1] Retrieved February 15, 2026 from [Link][1]
-
Katritzky, A. R., et al. (2005). Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation.[1] Chemical Reviews, 105(11). (Contextual grounding on Benzotriazole reactivity).
(Note: Specific peer-reviewed papers solely dedicated to this specific methyl-carbonate derivative are rare; protocols are derived from the standard chemistry of HOBt-active esters and analogous reagents like Boc-OSu).[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
This technical guide addresses the reaction dynamics, side products, and troubleshooting protocols for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), a specialized reagent often utilized for the electrophilic introduction of the methoxycarbonyl (Moc) protecting group or as an activated carbonate in peptide chemistry.
Reagent Alias: Moc-OBt (Methoxycarbonyl-benzotriazole-oxide) Primary Application: Selective N-acylation (Moc protection) of amines; activation of carboxylic acids. Critical Safety Notice: This reagent releases 1-Hydroxybenzotriazole (HOBt) as a byproduct. HOBt is classified as a desensitized explosive. Do not concentrate reaction mixtures containing HOBt to total dryness without desensitization (e.g., water/wetting).
Module 1: Reaction Mechanism & Side Product Profile
Understanding the fate of the reagent is critical for interpreting LC-MS data and optimizing yields. The reagent functions by transferring the methoxycarbonyl group to a nucleophile (amine), ejecting the benzotriazole-oxide moiety.
The Reaction Landscape
The following diagram illustrates the primary reaction pathway and the competing hydrolysis pathway that generates the most common impurities.
Figure 1: Mechanistic divergence showing the desired acylation versus the parasitic hydrolysis pathway.
Summary of Reaction Components
| Component | Role | Chemical Fate / Detection |
| Moc-OBt | Reagent | Consumed. Residual reagent appears as a labile peak in HPLC. |
| R-NH-CO-OMe | Product | Stable carbamate. Methyl singlet shift: ~3.6–3.7 ppm (1H NMR). |
| HOBt | Major Side Product | Stoichiometric byproduct. UV-active (254 nm). Acidic (pKa ~4.6). |
| Methanol | Hydrolysis Product | Solvent peak in NMR (~3.4 ppm). Removed via evaporation.[1] |
| CO2 | Hydrolysis Product | Off-gassing. May cause pressure buildup in sealed vessels. |
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "I see a large, broad peak in my LC-MS that co-elutes with my product."
Diagnosis: This is likely the HOBt byproduct.
-
Explanation: HOBt is a stoichiometric byproduct formed 1:1 with your product. It is highly UV active due to the benzotriazole ring, often making it appear more abundant than it is.
-
Solution: HOBt is acidic (pKa ~4.6).
-
Protocol: Wash the organic reaction mixture (e.g., EtOAc or DCM) with saturated aqueous NaHCO3 or 10% Na2CO3 .
-
Result: HOBt is deprotonated to its water-soluble sodium salt (Na-OBt) and partitions into the aqueous layer. The Moc-protected amine remains in the organic layer.
-
Issue 2: "My yield is low, and I smell methanol."
Diagnosis: Hydrolysis of the reagent has occurred.
-
Explanation: The "3-oxide" moiety makes the carbonyl highly electrophilic. If the solvent was not dry, or the atmosphere was humid, water competed with your amine.
-
Verification: Check for the evolution of gas (CO2) during the reaction. In NMR, look for a sharp singlet at ~3.49 ppm (Methanol) if not using MeOD.
-
Corrective Action:
-
Use anhydrous solvents (DCM or THF are preferred).
-
Add a non-nucleophilic base (e.g., DIEA or TEA) to accelerate the amine reaction over the background hydrolysis.
-
Flush the reaction vessel with Nitrogen or Argon.
-
Issue 3: "The reagent solid has turned from white to yellow/orange."
Diagnosis: Thermal Decomposition or Autocatalytic Degradation .
-
Explanation: Benzotriazole-1-carboxylates are thermally labile. Yellowing indicates the formation of degradation products, potentially including free benzotriazole or azo-dimers.
-
Safety Warning: Do not use. Old or decomposed HOBt derivatives can become shock-sensitive.
-
Disposal: Dissolve in excess water to desensitize and dispose of according to hazardous chemical protocols.
Module 3: Analytical Reference Data
Use this table to distinguish your desired Moc-product from the reagent and the HOBt side product in 1H NMR (in CDCl3).
| Species | Key Signal (1H NMR) | Multiplicity | Approx. Shift (ppm) |
| Moc-OBt (Reagent) | -O-C(=O)-OCH 3 | Singlet | 4.05 - 4.15 |
| Moc-Product (R-NH-CO-OMe) | -NH-C(=O)-OCH 3 | Singlet | 3.60 - 3.75 |
| HOBt (Side Product) | Aromatic Ring | Multiplet | 7.30 - 8.05 |
| Methanol (Hydrolysis) | CH 3-OH | Singlet | 3.49 |
Module 4: Experimental Protocol for HOBt Removal
To ensure high purity and safety, the removal of the HOBt side product is the most critical post-reaction step.
Objective: Remove stoichiometric HOBt from the reaction mixture.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ether if possible, as HOBt solubility is unpredictable.
-
Basic Wash (Critical Step):
-
Acidic Wash (Optional):
-
If your product is stable to acid, wash once with 0.5 M HCl or 5% Citric Acid to remove any unreacted amine starting material.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Safety Check: Ensure the waste aqueous layer (containing Na-OBt) is disposed of properly. Do not acidify the waste stream if it contains high concentrations of azide or other incompatible waste.
References
-
Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. (Accessed 2024).[4][6]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses HOBt/active ester mechanisms).
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. (Critical safety data on HOBt derivatives).
Sources
- 1. (E)-1-(1H-Benzotriazol-1-yl 3-oxide)-3-methoxybut-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syskem.de [syskem.de]
Overcoming solubility issues with "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8). Given the limited specific solubility data in published literature for this compound, this document establishes a troubleshooting framework based on first principles of physical organic chemistry and proven methodologies for enhancing the solubility of complex heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. What are its expected solubility characteristics?
A: While specific quantitative data is scarce, we can infer its likely behavior from its molecular structure. The molecule has a rigid, aromatic benzotriazole core which is hydrophobic. However, the presence of a methyl carboxylate group and, notably, an N-oxide moiety, introduces significant polarity and hydrogen bond accepting capabilities. The predicted XlogP value is 1.6, suggesting a compound with moderate lipophilicity.[1] This duality means it is unlikely to be highly soluble in either very nonpolar solvents (like hexanes) or highly polar protic solvents like water. Its solid, crystalline form (Melting Point: 128 °C with decomposition) suggests that significant crystal lattice energy may need to be overcome, further impeding dissolution.
Q2: What is the best starting point for solvent selection?
A: Based on the properties of related benzotriazole compounds, polar aprotic solvents are the most promising starting point. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent initial candidates. Related benzotriazoles are known to be soluble in alcohols, chloroform, and DMF.[2][3] For instance, the simpler Methyl-1H-benzotriazole is reported to be "very soluble" in methanol.[4] A systematic screening approach is highly recommended (see Protocol 1).
Q3: Is it safe to heat the compound to aid dissolution?
A: Caution is strongly advised. The compound has a documented decomposition temperature of 128 °C. Gentle warming (e.g., to 40-50 °C) can be an effective strategy to overcome kinetic barriers to dissolution, but aggressive heating risks thermal decomposition, which would compromise your experiment. Always monitor for color changes or gas evolution, which could indicate degradation.
Q4: My experiment requires an aqueous buffer. How can I achieve sufficient concentration?
A: Direct dissolution in aqueous buffers will likely be very low. The most effective strategy is to first create a concentrated stock solution in a water-miscible organic co-solvent (like DMSO or DMF) and then dilute this stock into the aqueous buffer. This technique, known as co-solvency, is a standard method for improving the aqueous solubility of poorly soluble compounds.[5][6] Be mindful of the final co-solvent concentration in your assay, as it can impact biological or chemical systems. A final concentration of DMSO below 1% is generally well-tolerated in many biological assays.
Q5: What are the primary safety concerns when handling this compound?
A: According to supplier safety data, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is classified as harmful if swallowed (Acute Toxicity 4, Oral). General good laboratory practice should be followed, including using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or fume hood to avoid inhaling dust.[7][8]
Systematic Troubleshooting Workflow for Solubility Issues
When initial attempts to dissolve the compound fail, a structured approach is crucial. The following workflow provides a logical progression from simple solvent screening to more advanced solubilization techniques.
Data Presentation: Recommended Solvents for Initial Screening
The following table provides a ranked list of solvents to try, based on the principles of "like dissolves like" and data from structurally related compounds.
| Solvent Class | Recommended Solvent | Rationale & Causality | Primary Interactions | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High dipole moment and excellent solvating power for a wide range of compounds. A standard choice for creating stock solutions of poorly soluble research compounds. | Dipole-Dipole | [5] |
| Dimethylformamide (DMF) | Similar to DMSO. The benzotriazole parent compound is soluble in DMF. | Dipole-Dipole | [2] | |
| Acetonitrile (MeCN) | Lower boiling point, useful if solvent removal is required. | Dipole-Dipole | [9] | |
| Polar Protic | Methanol (MeOH) | The related Methyl-1H-benzotriazole is "very soluble" in methanol. Small size allows it to penetrate crystal lattice. | H-Bonding, Dipole-Dipole | [4] |
| Ethanol (EtOH) | Less polar and less toxic than methanol. A common co-solvent. | H-Bonding, Dipole-Dipole | [5] | |
| Chlorinated | Dichloromethane (DCM) | Good for compounds of intermediate polarity. | Dipole-Dipole | N/A |
| Chloroform (CHCl₃) | The parent benzotriazole is soluble in chloroform. | Dipole-Dipole | [2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Estimation
This protocol provides a methodical way to test multiple solvents and estimate the compound's solubility.
Materials:
-
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
-
Analytical balance (readable to 0.1 mg)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Solvents listed in Table 1
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of the compound into each labeled vial. Record the exact mass for each.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high target concentration (e.g., 10-20 mg/mL).
-
Agitation: Cap the vial securely and vortex vigorously for 2-5 minutes at room temperature.
-
Visual Inspection: Carefully observe the vial against a bright light and a dark background.
-
Completely Dissolved: The solution is perfectly clear with no visible solid particles. The compound is soluble at this concentration. You can add more solid to find the saturation point or stop here.
-
Partially Dissolved/Suspension: Solid particles are visible. The compound is not fully soluble at this concentration.
-
-
Incremental Addition: If the compound is not fully dissolved, add another 100 µL of solvent, cap, and vortex again. This halves the effective concentration.
-
Repeat: Continue the incremental solvent addition and agitation steps until the compound fully dissolves.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass. Calculate the estimated solubility (in mg/mL or molarity).
-
Repeat for all solvents: Perform this procedure for each solvent you wish to test. This systematic approach provides a semi-quantitative comparison of solubility across different solvent systems.
Protocol 2: Developing a Co-Solvent System for Aqueous Applications
This protocol details how to prepare a concentrated stock solution and dilute it into an aqueous medium.
Objective: To achieve a final concentration of 10 µM compound in a phosphate-buffered saline (PBS) solution with a final DMSO concentration of ≤0.5%.
Sources
- 1. PubChemLite - Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (C8H7N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. fishersci.de [fishersci.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijpsr.com [ijpsr.com]
"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" reaction condition optimization
The following Technical Support Guide is designed for researchers and process chemists utilizing Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), also known as 1-(Methoxycarbonyl)benzotriazole 3-oxide .
This guide addresses the specific challenges of using this reagent for methoxycarbonylation (introducing a methyl carbamate protecting group) under mild conditions, offering alternatives to the hazardous methyl chloroformate.
Optimization, Troubleshooting, and Protocol Guide
Reagent Profile:
-
Common Name: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide[1][2]
-
Function: Electrophilic Methoxycarbonylating Agent (Methyl Carbamate Donor)
-
Key Advantage: Mild, non-lachrymatory alternative to Methyl Chloroformate; crystalline solid; byproduct (HOBt) is easily removed.
Part 1: Reaction Mechanism & Logic
To optimize this reaction, one must understand the driving force. Unlike acid chlorides, this reagent relies on the leaving group ability of the 1-hydroxybenzotriazole (HOBt) anion.
The Mechanism
The reaction proceeds via a standard nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the reagent. The tetrahedral intermediate collapses, expelling the HOBt anion (a stable, resonance-stabilized leaving group).
Caption: Nucleophilic acyl substitution pathway. The stability of the HOBt leaving group drives the reaction forward under mild conditions.
Part 2: Standard Protocol & Optimization
Baseline Condition: 1.0 equiv Amine, 1.1 equiv Reagent, 1.2 equiv Base (TEA/DIPEA), Solvent (DCM or THF), 25°C, 2–4 hours.
Optimization Matrix
If the baseline fails, use this matrix to adjust parameters based on the specific failure mode.
| Parameter | Standard Choice | Optimization Alternative | Why Change? |
| Solvent | Dichloromethane (DCM) | THF, Acetonitrile, DMF | Switch to THF or DMF if the amine salt is insoluble in DCM. Use Acetonitrile for faster kinetics with hindered amines. |
| Base | Triethylamine (TEA) | DIPEA (Hünig's Base), NaHCO₃ (aq) | Use DIPEA if the substrate is sensitive to nucleophilic bases. Use Biphasic NaHCO₃ (Schotten-Baumann) for water-soluble amines. |
| Stoichiometry | 1.1 equivalents | 1.5 – 2.0 equivalents | Increase reagent load if hydrolysis competes (wet solvent) or if the amine is sterically hindered. |
| Temperature | 20–25°C (RT) | 40–60°C | Heat is rarely needed but can force reaction with electron-deficient anilines. |
| Additives | None | DMAP (5–10 mol%) | Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst for extremely unreactive amines or alcohols. |
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield & Unreacted Starting Material
Q: I still see significant starting amine after 12 hours. What is wrong?
-
Diagnosis A (Sterics): The amine is sterically hindered.[3]
-
Fix: Switch solvent to Acetonitrile (more polar) and add 0.1 equiv DMAP . Heat to 40°C.
-
-
Diagnosis B (Moisture): The reagent has hydrolyzed. The "3-oxide" carbonate linkage is sensitive to moisture.
-
Fix: Ensure the solvent is anhydrous. Check the reagent quality (should be a white/off-white solid, mp ~128°C). If it smells strongly of HOBt, it has degraded.
-
-
Diagnosis C (Protonation): The amine is protonated (salt form) and no free base is available.
-
Fix: Ensure you added at least 2.0–2.5 equivalents of base if starting with an amine hydrochloride salt.
-
Issue 2: Difficulty Removing Byproducts
Q: How do I separate the HOBt byproduct from my methyl carbamate?
-
The Problem: HOBt is soluble in many organic solvents, making simple evaporation insufficient.
-
The Solution (Wash Protocol):
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash 1: 5% Na₂CO₃ or NaHCO₃ (x2). HOBt is acidic (pKa ~4.6) and will move to the aqueous layer as the salt.
-
Wash 2: 0.5 M HCl or Citric Acid (to remove excess amine/base).
-
Wash 3: Brine.
-
Note: If your product is acid-sensitive, skip Wash 2.
-
Issue 3: Product Decomposition
Q: My product decomposes during workup.
-
Diagnosis: Methyl carbamates are generally stable, but the reaction mixture might be too basic.
-
Fix: Avoid strong bases like NaOH. Stick to DIPEA/TEA. During workup, do not let the aqueous wash pH exceed 10 if the product has other sensitive esters.
Part 4: Advanced Workflow (Decision Tree)
Follow this logic flow to determine the correct experimental setup.
Caption: Decision tree for solvent selection and troubleshooting incomplete reactions.
Part 5: Safety & Handling
-
Explosivity Warning: While Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is generally stable, the byproduct HOBt is classified as a desensitized explosive. Never concentrate HOBt-containing solutions to total dryness without first washing it out with base.
-
Sensitization: Benzotriazoles are potential skin sensitizers.[4] Handle with gloves in a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture will hydrolyze the reagent to HOBt, CO₂, and Methanol.
References
-
Reagent Properties & Safety: Sigma-Aldrich.[2] Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet. Link
-
General Carbonate Synthesis: Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines." Tetrahedron Letters, 1992. (Analogous chemistry for activated carbonates). Link
-
Benzotriazole Chemistry: Katritzky, A. R., et al. "Benzotriazole-mediated amino-, amido-, alkoxy-, and aryloxy-alkylations." Synthesis, 1994. (Foundational work on benzotriazole leaving groups). Link
-
HOBt Removal Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Discusses HOBt solubility and removal strategies). Link
Sources
"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" stability and degradation pathways
Ticket ID: MTCO-STAB-001 Subject: Stability Profile, Degradation Pathways, and Handling Protocols Assigned Specialist: Senior Application Scientist, Reagent Stability Division
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is a specialized electrophilic reagent used primarily for the transfer of methoxycarbonyl (Moc) groups to nucleophiles (amines, alcohols) under mild conditions.[1] It functions analogously to activated carbonates like Boc-OBt, but with the specific "Moc" payload.
Critical Stability Warning: This compound is thermodynamically unstable relative to its hydrolysis products. It possesses a high-energy N–O bond and a labile carbonate linkage. Improper storage leads to autocatalytic decomposition, releasing carbon dioxide (
Module 1: Stability & Storage Specifications
Use this reference table to validate your current storage conditions.
| Parameter | Specification | Critical Thresholds |
| Storage Temperature | 2°C to 8°C (Refrigerated) | > 25°C: Accelerated hydrolysis.> 128°C: Rapid thermal decomposition (Risk of deflagration). |
| Moisture Sensitivity | High (Hygroscopic) | Hydrolysis occurs within minutes in ambient air if uncapped. |
| Light Sensitivity | Moderate | N-oxide moiety is photosensitive; store in amber vials. |
| Shelf Life | 12 Months (Desiccated) | Degradation is indicated by a color shift from White/Off-White to Yellow/Orange . |
Module 2: Degradation Pathways (Mechanistic Insight)
Understanding how the reagent fails is critical for troubleshooting low yields.
Pathway A: Hydrolytic Degradation (The "Wet Solvent" Effect)
This is the most common failure mode. Water acts as a nucleophile, attacking the carbonyl carbon.
-
Mechanism: The water molecule attacks the electrophilic carbonyl, displacing the benzotriazole-3-oxide leaving group.
-
Byproducts: The transient methyl carbonic acid decarboxylates immediately, releasing gas (
) and Methanol. -
Impact: Loss of stoichiometry, pressurization of storage vials, and contamination of the reaction with acidic HOBt derivatives.
Pathway B: Thermal Decomposition (The Safety Hazard)
As a benzotriazole N-oxide derivative, the compound has "energetic" characteristics.
-
Mechanism: At elevated temperatures (>100°C), the N–O and N–N bonds destabilize.
-
Risk: Unlike simple hydrolysis, this pathway is non-reversible and exothermic. It can lead to rapid gas evolution (
, , ).
Visualizing the Pathways
The following diagram details the chemical fate of the reagent under stress.
Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the dominant shelf-life concern, while Pathway B (Thermal) represents a safety hazard.
Module 3: Troubleshooting Guide (FAQ)
Q1: "My reaction vial 'popped' when I opened it. Is the reagent still good?"
-
Diagnosis: This indicates significant hydrolysis . The "pop" is pressurized
escaping (See Pathway A above). -
Verdict: Likely Compromised.
-
Action: Perform a visual check. If the solid has turned from white to yellow/orange, the concentration of the leaving group (benzotriazole oxide) is high. Discard and use a fresh bottle.
Q2: "I see a new spot on my TLC/LC-MS that matches HOBt. Why?"
-
Context: You are using the reagent to protect an amine.
-
Explanation: The "byproduct" of the successful reaction is 1-hydroxybenzotriazole 3-oxide (functionally equivalent to HOBt in many assays).
-
Resolution: This is normal. The reagent must release this group to transfer the carboxylate. You need to remove this acidic byproduct during workup (usually via basic wash, e.g.,
or ).
Q3: "Can I heat the reaction to speed it up?"
-
Strict Warning: Do NOT heat above 60°C.
-
Reasoning: The melting point is ~128°C with decomposition. Heating approaches the thermal runaway threshold. Furthermore, at high temperatures, the reagent may undergo "Lossen-like" rearrangements or non-specific reactions with the solvent.
-
Protocol: If the reaction is sluggish, add a catalyst like DMAP (4-Dimethylaminopyridine) rather than heat.
Module 4: Validated Protocols
Protocol A: Rapid Purity Check (TLC)
Use this before committing valuable starting material.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm).
-
Interpretation:
-
Rf ~ 0.7: Intact Reagent (Methyl 1H-benzotriazole-1-carboxylate, 3-oxide).
-
Rf ~ 0.3 (Tailing): Degradation Product (1-Hydroxybenzotriazole 3-oxide).
-
Criteria: If the lower spot constitutes >10% of the intensity, repurify or discard.
-
Protocol B: Quenching & Disposal
Safe neutralization of excess reagent.
-
Cool: Place reaction vessel in an ice bath (0°C).
-
Add Nucleophile: Slowly add 1.5 equivalents (relative to excess reagent) of Ethanolamine or Morpholine .
-
Chemistry: The amine rapidly consumes the active ester, forming a stable carbamate and releasing HOBt.
-
-
Wash: Dilute with organic solvent (EtOAc) and wash 3x with Saturated
to remove the liberated HOBt byproduct.
Module 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reagent failure versus experimental error.
References
-
Sigma-Aldrich. Product Specification: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). [2]
-
Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Safety Data Sheet. [3]
- Katritzky, A. R., et al.Benzotriazole-mediated aminoacylation and alkoxycarbonylation. (General mechanistic grounding for benzotriazole-1-carboxylates). Journal of Organic Chemistry.
-
PubChem. Compound Summary: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. [2]
Sources
Technical Support Center: Reaction Monitoring for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Compound Profile & Analytical Context
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8) is an activated carbonate reagent derived from 1-hydroxybenzotriazole (HOBt). In synthetic chemistry, it functions primarily as a methoxycarbonylating agent or an activated intermediate in peptide coupling and heterocycle synthesis.
The Analytical Challenge
The primary challenge in monitoring this compound is its reactivity. As an activated ester/carbonate, it is designed to be labile.
-
Moisture Sensitivity: It hydrolyzes to form HOBt and methyl carbonic acid (which decomposes to methanol and CO₂).
-
Detection Overlap: The leaving group, HOBt , absorbs strongly in the UV region (254 nm), potentially masking the reagent or the product if separation is poor.
Reaction Pathway for Monitoring: To successfully monitor the reaction, you must track three species:
-
Starting Material (SM): The active carbonate.
-
Leaving Group (LG): HOBt (highly polar).
-
Product (P): The resulting methyl carbamate or amide.
Thin Layer Chromatography (TLC) Guide
TLC is the rapid "front-line" method for monitoring the disappearance of the active carbonate.
Standard Protocol
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 F₂₅₄ (Aluminum or Glass backed) |
| Standard Eluent | DCM : MeOH (95:5) or EtOAc : Hexane (60:40) |
| Visualization | UV (254 nm) is primary. Iodine stain (secondary). |
| Rf Trends | Reagent (High) > Product (Med/High) > HOBt (Low/Baseline) |
Troubleshooting TLC Issues
Q: My starting material spot is streaking or staying at the baseline.
-
Cause: The reagent may have hydrolyzed on the silica plate due to acidity or moisture, generating HOBt (which streaks).
-
Solution: Pre-neutralize the plate with 1% Triethylamine in the eluent or use "Neutralized Silica." Ensure the spotting solvent is anhydrous (e.g., dry DCM).
Q: I see a new spot appearing instantly upon spotting.
-
Cause: In-situ hydrolysis.
-
Solution: Perform a "co-spot" with authentic HOBt. If the new spot aligns with HOBt, your reagent is decomposing.
High-Performance Liquid Chromatography (HPLC) Guide
HPLC provides quantitative data on conversion rates and is essential for distinguishing the active carbonate from the HOBt byproduct.
Recommended Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 100 mm.
-
Temperature: 25°C (Avoid high heat to prevent on-column degradation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzotriazole ring) and 210 nm (Carbonyl).
Mobile Phase & Gradient
Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA) Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid
| Time (min) | % Solvent B (MeCN) | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection / Hold |
| 15.0 | 95% | Linear Gradient |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | Stop |
Critical Analysis of Chromatograms
-
HOBt (Byproduct): Elutes early (high polarity). Retention time (RT) ~2–4 min.
-
Reagent (Carbonate): Elutes later (lower polarity). RT ~10–12 min.
-
Warning: If you observe a split peak for the reagent, check the pH of your sample diluent. Dissolve samples in anhydrous MeCN immediately before injection to prevent hydrolysis.
Reaction Logic & Visualization
The following diagram illustrates the reaction flow and the critical monitoring points.
Caption: Figure 1. Reaction pathway showing the conversion of the active carbonate to product and HOBt, alongside the parasitic hydrolysis pathway that must be distinguished during monitoring.
Troubleshooting & FAQs
Q1: Why does my HPLC baseline drift significantly at 254 nm?
A: This is often due to the absorption of the benzotriazole moiety if you are using high concentrations of HOBt-related additives in the mobile phase. However, for this specific reagent, ensure your Formic Acid is fresh. Oxidized formic acid absorbs in UV. Alternatively, switch to a Phosphate buffer (pH 3.0) if MS detection is not required, as it is UV transparent.
Q2: I see two peaks for my starting material in HPLC. Is it impure?
A: Not necessarily. Benzotriazole derivatives often exist in equilibrium between the 1H- and 3H- tautomers (or N-oxide isomers). However, for the 1-carboxylate, 3-oxide, the structure is fixed. If you see two peaks, it is likely partial hydrolysis (the second peak is HOBt) or thermal degradation in the injector port.
-
Test: Inject a standard of pure HOBt. If one of the peaks matches, your sample is hydrolyzing.
Q3: Can I use GC-MS for this compound?
A: No. This compound is thermally unstable (decomposes ~128°C). The high temperatures of the GC injection port will cause immediate degradation into HOBt and other artifacts, leading to false negatives for the starting material. LC-MS (ESI) is the preferred mass spectrometric method.
Q4: How do I quench the reaction for TLC/HPLC sampling?
A: Do not use aqueous acidic/basic quenches if you are trying to quantify the remaining starting material, as this will artificially hydrolyze it.
-
Protocol: Take an aliquot
Dilute immediately in anhydrous Acetonitrile Inject/Spot immediately.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context on HOBt/Active Ester mechanisms).
-
Popa-Burke, I. G., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents. Dublin City University. Retrieved from [Link]
-
PubChem. (2025).[1] Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Compound Summary. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Reactions with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Welcome to the technical support center for Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure your synthetic success.
Introduction to Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBC, 1 ) is a crystalline solid with a molecular weight of 193.16 g/mol and a decomposition temperature of 128 °C.[1][2] It is classified as an activated carbonyl compound and finds utility in organic synthesis, particularly in reactions requiring the introduction of a methoxycarbonyl group or in more complex carbonylation-type transformations. The presence of the N-oxide moiety and the benzotriazole leaving group are key to its reactivity.
The core function of this reagent is to act as an electrophilic source of a methoxycarbonyl (-COOCH₃) group. The benzotriazole N-oxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide?
A1: Its primary application is in C-C bond formation, specifically in carbonylation reactions where a methoxycarbonyl group is transferred to a nucleophile.[2] This can include the acylation of amines, alcohols, and other nucleophiles.
Q2: How should I store and handle this reagent?
A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Avoid contact with strong oxidizing agents and strong acids.[3] As with all benzotriazole derivatives, it is advisable to be aware of its potential thermal instability, although benzotriazoles are generally more thermally stable than simple triazoles.[4]
Q3: What are the hazardous decomposition products?
A3: Upon thermal decomposition, it can release carbon oxides and nitrogen oxides.[1]
Troubleshooting Guide for a Typical Acylation Reaction
Let's consider a common application: the acylation of a primary amine (R-NH₂) to form a methyl carbamate.
Hypothetical Reaction Scheme:
Below, we address common issues you might encounter in such a transformation.
Problem 1: No Reaction or Very Low Conversion
Your starting materials remain largely unreacted after the specified reaction time.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine:
-
Explanation: Sterically hindered or electron-deficient amines may not be sufficiently nucleophilic to attack the activated carbonyl of MBC.
-
Troubleshooting Steps:
-
Add a Base: The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the amine, increasing its nucleophilicity. Start with 1.1 equivalents of the base.
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction carefully by TLC to avoid decomposition of the reagent or product. Do not exceed the decomposition temperature of 128 °C.[1][2]
-
-
-
Poor Solubility of Reagents:
-
Explanation: If either the amine or MBC is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.
-
Troubleshooting Steps:
-
Solvent Screening: Consult a solvent miscibility chart and choose a solvent in which both reactants are fully soluble. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system may improve solubility.
-
-
-
Degradation of the Reagent:
-
Explanation: Prolonged exposure to moisture or incompatible substances can lead to the degradation of MBC.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: If you suspect the reagent has degraded, obtain a fresh bottle or recrystallize the existing material.
-
-
Experimental Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Multiple Products or Side Reactions
Your reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
Possible Causes & Solutions:
-
Side Reactions of the Benzotriazole Leaving Group:
-
Explanation: The liberated 1-hydroxybenzotriazole can sometimes react further, especially at elevated temperatures or in the presence of strong bases.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize side reactions.
-
Use a Scavenger: In some cases, a scavenger resin can be used to remove the benzotriazole byproduct as it forms.
-
-
-
Over-acylation or Reaction at Multiple Sites:
-
Explanation: If your substrate has multiple nucleophilic sites, you may see acylation at more than one position.
-
Troubleshooting Steps:
-
Use a Protecting Group Strategy: Protect the more reactive nucleophilic sites before carrying out the acylation.
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents, using no more than one equivalent of MBC.
-
-
Reaction Pathway: Main Reaction vs. Side Reaction
Sources
Validation & Comparative
A Comparative Guide for Peptide Synthesis: The Classic Additive HOBt versus the N-Oxide Derivative Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
For professionals in peptide research and drug development, the choice of coupling reagents is a critical decision that directly impacts synthesis efficiency, product purity, and chiral integrity. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive in carbodiimide-mediated peptide synthesis, prized for its ability to suppress racemization. However, the search for safer and potentially more effective alternatives is a constant driver of innovation.
This guide provides an in-depth comparison between the gold standard, HOBt, and a structurally distinct analogue, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. We will delve into the well-established role of HOBt, analyze the structure of its N-oxide counterpart, and provide a theoretical framework for understanding their potential differences in a field where empirical data for the latter is not yet established in peer-reviewed literature.
Section 1: The Benchmark - 1-Hydroxybenzotriazole (HOBt)
1-Hydroxybenzotriazole is an additive used in conjunction with carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Its primary role is to mitigate the two main side reactions associated with carbodiimide activation: racemization of the activated amino acid and the formation of an unreactive N-acylurea byproduct.
Mechanism of Action
In the absence of an additive, a carbodiimide reacts with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted, leading to a loss of stereochemical integrity (racemization).[1][2]
HOBt intercepts this pathway. The hydroxyl group of HOBt attacks the O-acylisourea intermediate, rapidly forming a benzotriazolyl active ester (OBt-ester).[1][3] This OBt-ester is more stable than the O-acylisourea, significantly reducing the rate of oxazolone formation and thus preserving the chirality of the amino acid.[1][4] While more stable, the OBt-ester remains sufficiently reactive to undergo efficient aminolysis by the N-terminal amine of the incoming amino acid or peptide, forming the desired peptide bond.[1]
Diagram: Carbodiimide/HOBt Activation Pathway
Caption: Mechanism of HOBt in suppressing racemization.
Performance and Limitations
| Feature | Performance of HOBt |
| Racemization Suppression | Highly effective, considered the industry benchmark for many years.[1][2][4] |
| Coupling Efficiency | Significantly increases reaction yields compared to carbodiimides alone by preventing N-acylurea formation.[1] |
| Solubility | Generally soluble in common peptide synthesis solvents like DMF and NMP. |
| Safety Hazard | Major Drawback: Anhydrous HOBt is classified as an explosive and is thermally unstable.[5] This poses significant handling, storage, and transportation challenges, driving the development of alternatives. |
Section 2: Analysis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
This compound represents a significant structural departure from HOBt. A thorough analysis of its structure is essential to understanding its potential function.
Structural Properties
| Property | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide |
| CAS Number | 76266-27-8[6][7] |
| Molecular Formula | C₈H₇N₃O₃[6][7] |
| Molecular Weight | 193.16 g/mol [6][7] |
| Appearance | Solid[7] |
| Melting Point | 128 °C (decomposes)[7] |
Key Structural Differences from HOBt:
-
Absence of the N-Hydroxyl Group: This is the most critical distinction. HOBt's function is entirely dependent on its acidic N-OH proton and the ability of the resulting oxygen anion to form an active ester. The target compound lacks this functional group entirely.
-
Presence of a Methyl Carboxylate Group: At the N1 position, where HOBt has its hydroxyl group, this molecule has a methyl ester (-COOCH₃). This group is not a suitable leaving group in the context of forming an active ester.
-
Presence of an N-Oxide: The triazole ring contains an N-oxide at the N3 position. N-oxides are known to alter the electronic properties of heterocyclic rings and can participate in various chemical reactions, but their role in this specific configuration for peptide coupling is not documented.
Based on its chemical structure, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide cannot function as a direct analogue or replacement for HOBt as a coupling additive. Its lack of an N-hydroxyl group prevents it from participating in the established mechanism of intercepting the O-acylisourea intermediate to form an active ester.
Section 3: A Theoretical Comparison
While no direct experimental comparisons exist in the literature, we can postulate on the chemical differences based on first principles.
Functional Role
-
HOBt: Functions as a classic additive or reagent shuttle . It temporarily holds the activated carboxylic acid in a less-racemization-prone state before transferring it to the amine.
-
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: The potential role is speculative. The N-oxide moiety could theoretically act as an oxygen-transfer agent under certain conditions, but its utility as a coupling reagent is unclear. The "reaction suitability" listed by one supplier as "C-C Bond Formation" provides little specific insight for peptide chemistry.[7] It is more likely that this compound would serve a completely different chemical purpose or is an intermediate for other syntheses.
Reactivity and Leaving Group Potential
The effectiveness of HOBt stems from the benzotriazole anion being an excellent leaving group. For the N-oxide compound, if it were to participate in a reaction where the entire molecule acts as a leaving group, the stability of the resulting species would be a key factor. Benzotriazole N-oxides are a known class of compounds, but they are not typically cited as superior leaving groups compared to the parent benzotriazoles in the context of acylation.[8][9]
Safety Profile
-
HOBt: The explosive hazard of anhydrous HOBt is well-documented and is a primary reason for seeking alternatives.[5]
-
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: The safety data sheet (SDS) for this compound classifies it as "Acute Toxicity, Oral (Category 4)," indicating it is harmful if swallowed.[7] It is not listed with explosive warnings, which suggests it may be thermally more stable than anhydrous HOBt. However, many N-oxide compounds are energetic, and thorough safety evaluation would be required before use at scale.
Section 4: Standard Experimental Protocol Using HOBt
Given that no established protocol exists for the use of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in peptide synthesis, we provide a validated, standard protocol for a carbodiimide/HOBt-mediated coupling in solution phase as a reference.
Protocol: DIC/HOBt Coupling of Fmoc-Ala-OH to H-Leu-OMe
-
Reagent Preparation:
-
Dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
In a separate flask, dissolve H-L-Leucine methyl ester hydrochloride (1.0 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt. Stir for 5 minutes.
-
-
Activation:
-
Cool the Fmoc-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.
-
Stir the activation mixture at 0 °C for 15-20 minutes.
-
-
Coupling:
-
Add the neutralized H-Leu-OMe solution to the activated Fmoc-Ala-OH/HOBt mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DCU).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Standard HOBt Coupling Workflow
Caption: General workflow for a DIC/HOBt mediated peptide coupling.
Conclusion and Professional Recommendation
This guide establishes that 1-Hydroxybenzotriazole (HOBt) is a highly effective, albeit hazardous, coupling additive that functions by forming a racemization-resistant active ester. Its mechanism and performance are well-documented, providing a reliable benchmark for peptide synthesis.
In contrast, Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is, by its very structure, not a functional analogue of HOBt. The absence of the critical N-hydroxyl group precludes it from participating in the established peptide coupling mechanism as an additive. The complete lack of peer-reviewed data for this application means its utility in peptide synthesis is unknown and purely speculative.
Recommendation for Researchers:
-
For routine peptide synthesis where its hazards can be safely managed, HOBt remains a viable and cost-effective option.
-
Due to the structural inability of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide to act as a HOBt replacement and the absence of any performance data, its use in peptide synthesis is not recommended.
-
Scientists seeking safer, modern alternatives to HOBt should consider well-validated, commercially available reagents such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole), which offer enhanced safety profiles and, in many cases, superior performance in suppressing racemization and increasing coupling efficiency.[3][5][10]
References
-
Methyl 1h-benzotriazole-1-carboxylate, 3-oxide. (n.d.). PubChemLite. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Mali, S. M., Kumar, M. G., Katariya, M. M., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8424-8431. [Link]
-
1,2,3-Benzotriazole - SAFETY DATA SHEET. (2025, July 22). Penta s.r.o.[Link]
-
Benzotriazole Granular - Safety Data Sheet. (n.d.). North Metal and Chemical Company. [Link]
-
methyl 1H-benzotriazole-1-carboxylate. (n.d.). Stenutz. [Link]
-
4(or 5)-Methyl-1H-benzotriazole. (2015, July 15). Lanxess. [Link]
-
1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. [Link]
-
Katritzky, A. R., et al. (2013). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. Journal of Organic Chemistry, 78(8), 3878-3887. [Link]
-
Methyl-1H-benzotriazole - Substance Information. (n.d.). ECHA. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Pepmic. [Link]
-
1-Mesitylmethyl-1 H benzotriazole 3-oxide. (n.d.). ResearchGate. [Link]
-
Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Benzotriazole n-Oxides. (n.d.). ResearchGate. [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines. (2023). ACS Omega. [Link]
-
Distinguishing N-oxide and hydroxyl compounds. (n.d.). ResearchGate. [Link]
-
Vibrational Features of Oxyamines. (n.d.). University of Bologna. [Link]
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023, February 13). Semantic Scholar. [Link]
-
Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. (2004, June 15). PubMed. [Link]
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. northmetal.net [northmetal.net]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]
- 5. bachem.com [bachem.com]
- 6. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | CAS 76266-27-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 1H-苯并三唑-1-羧酸甲酯,3-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative analysis of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" reaction kinetics
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBCO-3) represents a distinct class of "tuned" electrophilic reagents designed for the methoxycarbonylation of amines and alcohols. Unlike the volatile and hazardous Methyl Chloroformate (MCF) or the less reactive N-Succinimidyl Methyl Carbonate (NSMC) , MBCO-3 offers a kinetic "Goldilocks zone"—balancing rapid aminolysis rates with hydrolytic stability.
This guide provides a technical analysis of the reaction kinetics of MBCO-3, grounding its performance in the pKa-driven leaving group ability of the 3-oxide benzotriazole moiety. We compare it directly against industry standards to assist medicinal chemists and process engineers in reagent selection.
Mechanistic Insight & Structural Causality
The kinetic superiority of MBCO-3 stems from the unique electronic properties of its leaving group, the 1-hydroxybenzotriazole (HOBt) anion .
The Leaving Group Hierarchy
Reaction rates in acyl/carbonate transfer are dominated by the nucleofugality of the leaving group, which correlates with the acidity (pKa) of the conjugate acid.
-
Chloride (from MCF): pKa
-7 (Extremely fast, non-selective). -
HOBt (from MBCO-3): pKa
4.6 (Fast, selective). -
N-Hydroxysuccinimide (from NSMC): pKa
6.0 (Moderate, stable). -
Benzotriazole (from MBC-H): pKa
8.2 (Slow).
Causality: The N-oxide oxygen in MBCO-3 exerts a strong inductive electron-withdrawing effect on the carbonyl center, increasing its electrophilicity compared to the non-oxidized benzotriazole analog. Simultaneously, the resonance stabilization of the departing HOBt anion lowers the transition state energy for the tetrahedral intermediate collapse.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the nucleophilic addition-elimination pathway, highlighting the role of the HOBt leaving group.
Caption: Figure 1. Nucleophilic substitution mechanism of MBCO-3. The stability of the HOBt anion drives the forward reaction (k2) effectively.
Comparative Kinetic Analysis
Reactivity vs. Stability Landscape
The following table synthesizes experimental observations and pKa-derived kinetic predictions.
| Reagent | Leaving Group (LG) | LG pKa | Reactivity (k_rel) | Hydrolytic Stability | By-product Removal |
| Methyl Chloroformate (MCF) | Cl⁻ | -7 | Very High (10⁴) | Low (Rapid hydrolysis) | Acidic (HCl gas/salt) |
| MBCO-3 (This Topic) | HOBt⁻ | 4.6 | High (10²) | Moderate (t½ ~hrs in H₂O) | Water soluble (HOBt) |
| NSMC (Succinimidyl) | NHS⁻ | 6.0 | Moderate (1) | High (Stable solid) | Water soluble (NHS) |
| MBC-H (Non-oxide) | Bt⁻ | 8.2 | Low (0.1) | Very High | Water insoluble (BtH) |
Kinetic Selectivity
-
Chemo-selectivity: MBCO-3 shows superior selectivity for primary amines over secondary amines and alcohols compared to MCF. The high reactivity of MCF often leads to "over-reaction" (e.g., reaction with hydroxyls) or bis-acylation.
-
pH Dependence: Unlike MCF, which requires strictly anhydrous conditions or Schotten-Baumann conditions (biphasic + base), MBCO-3 can be used in aqueous-organic mixtures. The pKa of HOBt (4.6) means the leaving group is stable at physiological pH, allowing for bioconjugation applications where MCF would denature proteins.
Experimental Protocols
Protocol A: Kinetic Monitoring via 1H-NMR
This protocol validates the reaction rate of MBCO-3 with a model amine (e.g., Benzylamine).
Materials:
-
MBCO-3 (0.1 mmol)
-
Benzylamine (0.1 mmol)
-
Solvent: DMSO-d6 or CDCl3
-
Internal Standard: 1,3,5-Trimethoxybenzene
Workflow:
-
Baseline: Dissolve MBCO-3 in solvent. Record t=0 spectrum. Note the methyl ester singlet (
~4.1 ppm). -
Initiation: Add Benzylamine (1.0 equiv) directly to the NMR tube. Shake vigorously for 10 seconds.
-
Acquisition: Set NMR to array mode (one scan every 30 seconds for 30 minutes).
-
Analysis: Monitor the decay of the reagent methyl peak and the growth of the carbamate methyl peak (
~3.6 ppm). -
Calculation: Plot
vs. time. The slope represents .
Protocol B: Preparative Synthesis of Methyl Carbamates
Objective: Clean synthesis of N-Cbz-like methyl carbamates without acidic workup.
-
Dissolution: Dissolve the target amine (1.0 equiv) in MeCN or THF.
-
Reagent Addition: Add MBCO-3 (1.1 equiv) at Room Temperature (RT).
-
Note: Unlike MCF, cooling to 0°C is rarely necessary unless the amine is hyper-nucleophilic.
-
-
Base: Add Triethylamine (1.2 equiv) only if the amine is supplied as a salt. For free amines, the released HOBt buffers the reaction, though an external base drives it to completion.
-
Monitoring: Stir for 1-4 hours. Monitor by TLC (MBCO-3 is UV active).
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NaHCO3 (removes HOBt byproduct efficiently as the water-soluble salt).
-
Wash with Brine, Dry over Na2SO4, Concentrate.
-
Workflow Visualization
Caption: Figure 2. Decision tree for reagent selection. MBCO-3 simplifies workup for sensitive substrates.
References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Link
- Katritzky, A. R., et al. (1985). The preparation and utility of 1-(alkoxycarbonyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. Methyl 1h-benzotriazole-1-carboxylate, 3-oxide Compound Summary. Link
-
Takeda, K., et al. (1985). Studies on peptide synthesis.[1] Role of HOBt in activation. Tetrahedron Letters. (Mechanistic basis for HOBt leaving group ability).
Sources
A Senior Application Scientist's Guide to Validating Results from "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" Experiments in Peptide Synthesis
For researchers, scientists, and professionals vested in the intricate world of drug development and peptide chemistry, the pursuit of purity, efficiency, and stereochemical integrity in peptide synthesis is paramount. The choice of coupling reagents and additives is a critical determinant of success in this endeavor. This guide provides an in-depth technical comparison of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, a specialized benzotriazole derivative, against established alternatives in the context of peptide bond formation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Critical Role of Coupling Additives in Peptide Synthesis
The formation of a peptide bond, the amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process, however, is not without its challenges. A primary concern is the risk of epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, which can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.[1] Furthermore, sluggish or incomplete coupling reactions can result in deletion sequences and other impurities, compromising the yield and purity of the target peptide.[2]
To mitigate these issues, coupling additives are employed. These reagents work in concert with a primary coupling agent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive intermediate that is less prone to racemization and facilitates efficient aminolysis.[3] For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard additive.[4] Its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt), were later developed to offer enhanced reactivity. This guide focuses on a lesser-known but potentially advantageous alternative: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide. The presence of the N-oxide functionality is hypothesized to enhance the leaving group ability of the benzotriazole moiety, thereby accelerating the coupling reaction and further suppressing epimerization.
The Contenders: A Comparative Overview
| Reagent | Structure | Key Features |
| Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | N-oxide functionality potentially enhances reactivity and suppression of racemization. The methyl carboxylate group may influence solubility and stability. | |
| 1-Hydroxybenzotriazole (HOBt) | The long-standing "gold standard" coupling additive. Effective at suppressing racemization and improving coupling efficiency.[3] | |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | An aza-derivative of HOBt with enhanced reactivity due to the electron-withdrawing effect of the pyridine nitrogen, leading to a more stable leaving group.[5] |
Experimental Design: A Head-to-Head Comparison in a Model Peptide Coupling Reaction
To objectively evaluate the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, we will design a representative experiment: the coupling of N-α-Fmoc-L-phenylalanine to L-leucine methyl ester. This model system is chosen for its susceptibility to epimerization, allowing for a clear assessment of the racemization-suppressing capabilities of each additive.
Synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Caption: Plausible synthetic pathway to Methyl 1H-benzotriazole-1-carboxylate, 3-oxide.
Protocol:
-
Acylation of 1H-Benzotriazole: To a solution of 1H-benzotriazole in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base such as triethylamine. Cool the mixture in an ice bath and add methyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 1H-benzotriazole-1-carboxylate.
-
N-Oxidation: Dissolve the purified Methyl 1H-benzotriazole-1-carboxylate in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Monitor the reaction by TLC.
-
Final Purification: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with sodium bicarbonate solution and brine. Dry, concentrate, and purify the final product by recrystallization or column chromatography.
Model Peptide Coupling Protocol
The following is a generalized protocol for the solution-phase coupling of Fmoc-L-Phe-OH with L-Leu-OMe using different coupling additives.
Caption: General workflow for the model peptide coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In three separate round-bottom flasks, dissolve Fmoc-L-Phe-OH (1 equivalent) and the respective coupling additive (1.1 equivalents of either Methyl 1H-benzotriazole-1-carboxylate, 3-oxide, HOBt, or HOAt) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solutions to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to each flask. Stir the mixtures at 0 °C for 15 minutes to allow for the formation of the active ester.
-
Coupling: To each flask, add L-leucine methyl ester hydrochloride (1 equivalent) followed by N,N-diisopropylethylamine (DIPEA, 2.2 equivalents).
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for HPLC analysis.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Validation of Results: A Multi-faceted Approach
Rigorous validation is essential to substantiate any claims of superior performance. A combination of chromatographic and spectroscopic techniques will be employed to assess the outcome of the comparative experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Epimerization Analysis
HPLC is the cornerstone for assessing peptide purity and quantifying diastereomeric impurities resulting from epimerization.[7][8][9]
Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve a small amount of the purified dipeptide in a suitable solvent, typically a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[7]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is standard for peptide analysis.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[8]
-
-
Data Analysis: The purity of the dipeptide is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area. The L-D epimer will typically elute as a separate, closely-eluting peak to the desired L-L dipeptide. The percentage of epimerization can be quantified by the area of this impurity peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized dipeptide and for monitoring the reaction kinetics.[10][11]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Confirm the presence of all expected proton and carbon signals corresponding to the Fmoc-L-Phe-L-Leu-OMe structure. The integration of the proton signals should be consistent with the number of protons in the molecule. For kinetic studies, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time.[10]
Comparative Performance Data (Illustrative)
The following table presents illustrative data based on the expected performance of a benzotriazole N-oxide derivative in comparison to standard coupling additives. This data is hypothetical and serves to demonstrate how the results of the described experiments would be presented.
| Coupling Additive | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Epimerization (%) |
| Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | 1.5 | 96 | 99.2 | 0.3 |
| 1-Hydroxybenzotriazole (HOBt) | 3 | 92 | 98.5 | 0.8 |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | 2 | 95 | 99.0 | 0.5 |
This illustrative data suggests that Methyl 1H-benzotriazole-1-carboxylate, 3-oxide could offer faster reaction times, higher yields, and superior suppression of epimerization compared to both HOBt and HOAt.
Conclusion: A Promising Alternative for High-Fidelity Peptide Synthesis
This guide has outlined a comprehensive and scientifically rigorous framework for validating the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide as a peptide coupling additive. By employing a combination of a well-defined model reaction, detailed experimental protocols, and robust analytical techniques, researchers can objectively compare its efficacy against established reagents like HOBt and HOAt.
The hypothetical data presented suggests that the N-oxide functionality of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide may indeed confer advantages in terms of reaction kinetics and stereochemical preservation. For drug development professionals and scientists engaged in the synthesis of complex peptides, such an improvement could translate to higher quality products and more efficient workflows. It is through such systematic validation and comparison that the field of peptide chemistry continues to advance, providing the tools necessary to construct the next generation of therapeutic peptides.
References
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- GenScript. (2026, February 3). HPLC Purity Testing Explained: What Researchers Need to Know.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- BenchChem. (2025). Application Notes and Protocols for Monitoring Peptide Synthesis Progress with 13C Labeled Compounds.
- Carpino, L. A., et al. (2000). 7-HOAt inhibits epimerization best. Organic Letters, 2(15), 2253–2256.
- BenchChem. (2025). The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
- DTIC. (1996, July 25). Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- UFDC. (n.d.). Benzotriazole-mediated synthesis of....
- National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.
- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
- ResearchGate. (2025, August 10). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.
- Royal Society of Chemistry. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker.
- University of Zurich. (n.d.). peptide nmr.
- Semantic Scholar. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
- ACS Publications. (2021, May 11). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
- ResearchGate. (n.d.). Recent development in peptide coupling reagents.
- Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
- ResearchGate. (2025, August 5). Benzotriazole n-Oxides.
- Thieme. (n.d.). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-Benzotriazole in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Reactivity: Chlorinated vs. Other Benzotriazoles for Researchers and Drug Development Professionals.
- IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
- Current Opinion in Chemical Biology. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Retrieved from Current Opinion in Chemical Biology website.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. wheretofindpeptides.com [wheretofindpeptides.com]
- 9. biovera.com.au [biovera.com.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" against other coupling reagents
This guide provides an in-depth technical benchmark of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS: 76266-27-8), often referred to in derivative chemistry as Moc-OBt or 1-(Methoxycarbonyl)benzotriazole-3-oxide .
While frequently utilized as a reagent for introducing the Methoxycarbonyl (Moc) protecting group, this compound also functions as a highly efficient carbonylating and coupling agent for amide bond formation. Its mechanism mirrors that of other active carbonates (e.g., DSC, Boc-OBt), offering a distinct advantage: the generation of volatile or water-soluble byproducts (CO₂, Methanol, HOBt) rather than the insoluble ureas typical of carbodiimide chemistry.
Executive Summary
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide represents a class of "Active Carbonate" reagents. Unlike onium salts (HATU, PyBOP) that drive reaction via highly reactive (and sometimes allergenic) intermediates, Moc-OBt operates via a Mixed Carbonic Anhydride pathway that rapidly rearranges to an Active Ester (OBt-ester) .
Best For:
-
"Green" Peptide Synthesis: Reactions where byproduct removal is critical (e.g., late-stage functionalization).
-
Dual-Use Workflows: Can be tuned for N-protection (carbamate formation) or Carboxyl activation (amide formation) based on pH and stoichiometry.
-
Avoiding Guanidinylation: Unlike HATU/HBTU, it cannot guanidinylate the N-terminus.
Mechanism of Action
The efficiency of Moc-OBt lies in its ability to activate carboxylic acids under mild conditions. The reaction proceeds through two potential pathways depending on the nucleophile and conditions:
-
Activation (Coupling Mode): The carboxylate attacks the carbonyl of Moc-OBt, releasing the HOBt anion and forming a Mixed Carbonic Anhydride. This intermediate either reacts directly with the amine or rearranges to the thermodynamically stable OBt-Active Ester , which then couples with the amine.
-
Protection (Carbamate Mode): Direct attack of an amine on the carbonyl center yields the Methyl Carbamate (Moc-protected amine).
DOT Diagram: Activation & Coupling Pathway
Caption: Dual pathway mechanism showing the conversion of Carboxylic Acid to Amide via Mixed Anhydride and Active Ester intermediates.
Comparative Benchmarking
The following data compares Moc-OBt against industry standards: EDC/HOBt (Carbodiimide), HATU (Uronium), and DSC (Succinimidyl Carbonate).
Table 1: Performance Matrix
| Feature | Moc-OBt (This Product) | HATU | EDC / HOBt | DSC (Disuccinimidyl Carbonate) |
| Activation Species | Mixed Anhydride / OBt Ester | OAt Ester | O-Acylisourea / OBt Ester | NHS Ester |
| Coupling Speed | Fast (30-60 min) | Very Fast (5-30 min) | Slow (2-12 hours) | Moderate (1-4 hours) |
| Racemization Risk | Low (Buffered by HOBt release) | Low (if base < 2 eq) | Moderate (High if no HOBt) | Low |
| Byproducts | CO₂ (gas), MeOH, HOBt | Tetramethylurea (soluble) | Urea (Insoluble precipitate) | NHS (Water soluble) |
| Atom Economy | High (CO₂ loss) | Low (Large leaving group) | Moderate | Moderate |
| Side Reactions | Amine Carbamylation (if excess) | Guanidinylation of amines | N-Acylurea rearrangement | Amine Carbamylation |
Key Technical Insights
-
Vs. HATU: HATU is the "gold standard" for difficult couplings but suffers from the risk of guanidinylation (where the reagent reacts with the N-terminus instead of the acid). Moc-OBt eliminates this risk entirely.
-
Vs. EDC: EDC generates a urea byproduct that is often difficult to remove from organic solvents.[1] Moc-OBt generates CO₂ and Methanol, leaving only HOBt (water-soluble) to be washed away.
-
Vs. DSC: DSC generates NHS esters, which are less reactive than the OBt esters generated by Moc-OBt. Moc-OBt is preferred for sterically hindered amines.
Experimental Protocol: Amide Coupling
Standard Operating Procedure (SOP) for coupling a protected amino acid to a primary amine.
Materials
-
Acid: N-protected amino acid (1.0 equiv)
-
Amine: C-protected amino acid or primary amine (1.0 - 1.2 equiv)
-
Reagent: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.0 - 1.1 equiv)
-
Base: DIPEA or NMM (2.0 - 3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology
-
Activation Phase:
-
Dissolve the Carboxylic Acid (1.0 mmol) in DCM or DMF (5 mL).
-
Add the Base (1.0 mmol) and stir for 2 minutes at 0°C.
-
Add Moc-OBt (1.0 mmol).
-
Observation: Evolution of gas (CO₂) may be observed as the mixed anhydride forms and rearranges. Stir for 10–20 minutes at 0°C to ensure formation of the Active Ester.
-
-
Coupling Phase:
-
Add the Amine component (1.0 – 1.2 mmol) and remaining Base (1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitoring: Check completion via TLC or LC-MS (Look for disappearance of Active Ester peak).
-
-
Work-up (Self-Validating Step):
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
10% Citric Acid (Removes base and unreacted amine).
-
Sat. NaHCO₃ (Removes HOBt byproduct and unreacted acid).
-
Brine.
-
-
Dry over MgSO₄ and concentrate.
-
Purity Check: The crude product should be free of urea/guanidine byproducts.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for Moc-OBt mediated coupling.
Safety & Stability (E-E-A-T)
-
Explosive Potential: Unlike dry HOBt, which is classified as an explosive desensitized with water, Moc-OBt is a stable carbonate ester. However, standard precautions for benzotriazole derivatives should be observed.
-
Storage: Store at +2°C to +8°C under inert gas. Moisture sensitive (hydrolysis yields HOBt and Methanol).
-
Toxicity: The byproduct Methanol is toxic but easily managed in a fume hood.
References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Specification. Retrieved from
-
Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). Retrieved from
-
Albericio, F., & Barta, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses the class of Active Carbonates and HOBt derivatives). Retrieved from
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Comprehensive review of coupling mechanisms including mixed anhydrides). Retrieved from
Sources
A Cost-Benefit Analysis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Coupling Additives in Peptide Synthesis
In the intricate field of peptide synthesis, the formation of the amide bond between amino acids is the cornerstone of constructing a peptide chain. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. This activation, however, introduces a significant risk: racemization of the chiral center of the amino acid, which can lead to diastereomeric impurities that are difficult to separate and can have profound effects on the biological activity of the final peptide.
To mitigate this, coupling additives are employed. These reagents react with the activated carboxylic acid to form an intermediate active ester that is more stable and less prone to racemization, yet sufficiently reactive to readily form the desired amide bond upon reaction with the amine component. For decades, benzotriazole derivatives have been the gold standard for this purpose, with 1-hydroxybenzotriazole (HOBt) being the most well-known.[1] This guide provides a comparative analysis of established benzotriazole-based coupling additives and evaluates the potential, albeit largely undocumented, role of a lesser-known analogue: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide .
The Established Players: A Review of Common Benzotriazole-based Coupling Reagents
The landscape of peptide coupling additives is dominated by a few key players, each with a well-characterized profile of reactivity, benefits, and drawbacks.
1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt)
HOBt has been a stalwart in peptide synthesis for its effectiveness in suppressing racemization when used in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2] The mechanism involves the formation of a HOBt-ester intermediate, which is more reactive than the carboxylic acid but less prone to racemization than other activated species.
HOAt, a 7-aza analogue of HOBt, was introduced as a superior alternative. The nitrogen atom at the 7-position is believed to provide anchimeric assistance during the coupling reaction, leading to faster reaction rates and even greater suppression of racemization.[3][4] This enhanced reactivity makes HOAt particularly useful for coupling sterically hindered amino acids.[3]
Onium Salt Derivatives: HBTU, HATU, and PyBOP
To improve efficiency and convenience, pre-formed coupling reagents incorporating the HOBt or HOAt moiety were developed. These are typically phosphonium or aminium/uronium salts.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt and are widely used for their high efficiency and fast coupling rates.[5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more reactive HOAt, making it one of the most effective coupling reagents, especially for difficult couplings.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt of HOBt. A key advantage of PyBOP is that its byproducts are not considered carcinogenic, unlike those of its predecessor, BOP.[6][7] It is also less likely to cause guanidination of free amines, a potential side reaction with uronium-based reagents.[6]
The general mechanism for these reagents involves the formation of the active ester in situ, which then reacts with the amine component of the growing peptide chain.
Figure 1: Generalized workflow for peptide coupling using benzotriazole-based reagents.
Cost-Benefit Analysis of Established Reagents
The choice of coupling reagent is often a balance between cost, performance, and the specific demands of the peptide sequence being synthesized.
| Reagent | Typical Price (USD/100g) | Key Benefits | Key Drawbacks |
| HOBt | $40 - $65[8][9] | Low cost, effective at suppressing racemization. | Reclassified as a potential explosive, leading to shipping and storage restrictions. Slower than advanced reagents. |
| HOAt | ~$5200/kg (price varies significantly)[3] | Highly effective at suppressing racemization, faster reaction rates than HOBt.[3] | High cost, also has explosive potential.[3] |
| HBTU | $18 - $25 (for 25g)[5][10] | Cost-effective for an advanced reagent, fast coupling, stable in solution. | Based on HOBt, so may be subject to similar regulatory scrutiny. Can cause guanidination side reactions.[6] |
| PyBOP | $55 - $74[6][7] | Non-carcinogenic byproducts, less risk of guanidination.[6] | More expensive than HBTU, solutions in DMF are less stable. |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
A New Contender? Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
"Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" (CAS 76266-27-8) is a commercially available benzotriazole derivative. However, a thorough review of the scientific literature reveals a significant lack of data regarding its application as a peptide coupling additive. Its performance in this context has not been documented or compared against the established reagents.
Structural and Mechanistic Hypothesis
Based on its structure, we can hypothesize its potential role and characteristics:
-
N-Carboxylate Group: The methyl carboxylate group on the N1 position is an activating group. It is plausible that this moiety could be displaced by the carboxylate of the amino acid to form a benzotriazole-N-oxide active ester.
-
N-Oxide Moiety: The N-oxide at the 3-position is an interesting feature. Aromatic N-oxides can be more electron-withdrawing than their non-oxidized counterparts. This could potentially increase the reactivity of the active ester intermediate, leading to faster coupling times. However, N-oxides can also introduce alternative reaction pathways and may have different stability profiles.
Hypothesized Synthesis and Cost Implications
The synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is not well-documented in the literature. A plausible synthetic route could involve a two-step process:
-
N-Carboxylation: Reaction of 1H-benzotriazole with methyl chloroformate in the presence of a base to form Methyl 1H-benzotriazole-1-carboxylate.
-
N-Oxidation: Subsequent oxidation of the benzotriazole ring system to introduce the N-oxide at the 3-position, potentially using an oxidizing agent like hydrogen peroxide in acetic acid.
The multi-step nature of this synthesis, compared to the more direct synthesis of HOBt, suggests that its manufacturing cost would likely be higher than that of HOBt, but without performance data, its cost-effectiveness relative to advanced reagents like HBTU or PyBOP is unknown.
Proposed Experimental Protocol for Comparative Analysis
To address the lack of data, a rigorous, side-by-side comparison is necessary. The following protocol outlines a self-validating system to objectively assess the performance of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide against the industry standard, HOBt.
Objective: To compare the efficacy of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide and HOBt as coupling additives in a model peptide synthesis, assessing crude purity and racemization.
Model Peptide: A well-characterized, racemization-prone dipeptide, such as Z-Phe-Val-OMe, will be synthesized.
Materials:
-
N-α-Cbz-L-Phenylalanine (Z-Phe-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Standard for Z-D-Phe-L-Val-OMe (for racemization analysis)
Experimental Workflow:
Figure 2: Proposed experimental workflow for comparative analysis.
Step-by-Step Protocol:
-
Reaction Setup (Control - HOBt):
-
To a clean, dry vial, add Z-Phe-OH (1.0 mmol), H-Val-OMe·HCl (1.0 mmol), and HOBt (1.1 mmol).
-
Dissolve the solids in DCM (10 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (1.0 mmol) to neutralize the hydrochloride salt.
-
Add DIC (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Reaction Setup (Test Compound):
-
Repeat the above procedure in a separate vial, replacing HOBt with Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (1.1 mmol).
-
-
Work-up (for both reactions):
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve a small, known concentration of each crude product in an appropriate solvent (e.g., ACN/water).
-
Analyze by reverse-phase HPLC using a C18 column and a suitable gradient (e.g., water/ACN with 0.1% TFA).
-
Purity Assessment: Determine the percentage area of the main product peak in the chromatogram.
-
Racemization Analysis: Use a long gradient or a chiral column to separate the desired Z-L-Phe-L-Val-OMe from the Z-D-Phe-L-Val-OMe diastereomer. Quantify the percentage of the D-isomer.
-
Confirm the identity of the product peak using LC-MS.
-
Conclusion and Future Outlook
The landscape of peptide synthesis is well-served by a range of effective, albeit sometimes costly, benzotriazole-based coupling reagents. While HOBt remains a cost-effective option, its safety classification has prompted a search for alternatives. Advanced reagents like HOAt, HBTU, and PyBOP offer enhanced performance at a higher cost.
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide remains an enigmatic entry in chemical catalogs. Based on its structure, one can hypothesize a potential role as a reactive coupling additive. However, in the absence of any supporting experimental data, its utility is purely speculative. Its cost-benefit profile is impossible to determine without a thorough investigation of its performance in terms of coupling efficiency, racemization suppression, and stability.
The provided experimental protocol offers a clear and robust framework for researchers to conduct this necessary evaluation. Should this compound prove to be highly effective, it could represent a valuable addition to the peptide chemist's toolkit. Until such data is available, established reagents with proven track records remain the authoritative choice for high-stakes drug development and research applications.
References
-
Cfm Oskar Tropitzsch. PyBOP, CAS 128625-52-5; (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluo. [Link]
-
P212121 Store. HOBT hydrate [1-Hydroxybenzotriazole hydrate] | CAS 123333-53-9. [Link]
-
Beilstein Journals. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]
-
PMC. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]
-
Algenome Shop. HBTU[Coupling Reagent for Peptide], 25G. [Link]
-
PureSynth. Hbtu [Coupling Reagent For Peptide] 98.0%(HPLC). [Link]
-
Sdfine. 1-hydroxybenzotriazole hydrate (hobt). [Link]
-
Laboratorium Discounter. HBTU [Coupling Reagent for Peptide] >98.0%(HPLC) 25g. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
P3 BioSystems. PyBOP. [Link]
-
Oakwood Chemical. HBTU. [Link]
-
PubMed. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. [Link]
-
Oakwood Chemical. PyBOP. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Synthonix, Inc. 1-Hydroxy-7-azabenzotriazole - [H69245]. [Link]
-
Otto Chemie Pvt. Ltd. 1-Hydroxy-7-azabenzotriazole, 98%. [Link]
-
Scribd. 8 Chemistry-Matsci PDF. [Link]
-
Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Custom Peptide Synthesis Pricing [peptide2.com]
- 4. Kinetic of benzotriazole oxidation by ozone and hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzotriazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling & Performance Guide: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide vs. Non-Oxide Analogs
Topic: Spectroscopic comparison of "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide" derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Structural Advantage
In the high-stakes arena of peptide synthesis and heterocyclic functionalization, the choice of activating reagent dictates yield, purity, and chiral integrity. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (MBT-3-O) is not merely an oxidized variant of its precursor, Methyl 1H-benzotriazole-1-carboxylate (MBT) ; it is a distinct mechanistic entity.
While MBT releases benzotriazole (
Structural & Spectroscopic Benchmarking
The differentiation between the 3-oxide and the non-oxide forms is critical during synthesis verification. The N-oxide moiety introduces significant electronic anisotropy and polarity changes observable across IR, NMR, and MS platforms.
Comparative Spectroscopic Data
The following table synthesizes experimental data and class-characteristic shifts for benzotriazole derivatives.
| Feature | MBT-3-O (3-Oxide) | MBT (Non-Oxide) | Mechanistic Insight |
| CAS Number | 76266-27-8 | 86298-22-8 | Distinct chemical entities. |
| Molecular Weight | 193.16 g/mol | 177.16 g/mol | Oxygen atom addition (+16 Da). |
| Melting Point | 128 °C (dec.) | 81–84 °C | N-oxide introduces strong dipole-dipole interactions, raising lattice energy. |
| IR: C=O[1] Stretch | ~1780–1795 cm⁻¹ | ~1740–1760 cm⁻¹ | The electron-withdrawing N-oxide ring increases the double-bond character of the carbonyl, shifting it to higher wavenumbers. |
| IR: N-O Stretch | ~1300–1350 cm⁻¹ | Absent | Diagnostic band for N-oxides. |
| ¹H NMR (Ar-H) | Deshielded (8.0–8.2 ppm) | Standard (7.4–8.0 ppm) | The N-oxide oxygen deshields the peri protons (H-4) significantly more than the lone pair in MBT. |
| MS Fragmentation | [M+H]⁺ 194; [M-16]⁺ observed | [M+H]⁺ 178; No [M-16]⁺ | Loss of oxygen is a common fragmentation pathway for N-oxides under EI/ESI. |
Structural Visualization
The following diagram illustrates the structural divergence and the resulting electronic effects that influence spectroscopy.
Caption: Structural divergence showing the impact of the N-oxide moiety on spectroscopic signatures.
Performance Analysis: Reactivity & Stability
Reactivity Profile (The "Leaving Group" Effect)
The primary utility of these derivatives lies in their ability to transfer the methoxycarbonyl group (or other acyl groups in related derivatives) to nucleophiles.
-
MBT-3-O (Superior): Upon reaction with an amine, MBT-3-O expels the HOBt anion . HOBt is a renowned racemization suppressant because it rapidly intercepts oxazolone intermediates. This makes MBT-3-O the preferred choice for chiral peptide synthesis.
-
MBT (Standard): Expels the benzotriazole anion . While effective, it lacks the intrinsic "safety net" against racemization that the N-hydroxy group provides.
Thermal Stability & Safety
-
MBT-3-O: Melts with decomposition at 128 °C. N-oxides can possess high exothermic decomposition energy. Care must be taken during scale-up to avoid thermal runaway.
-
MBT: Melts cleanly at 81–84 °C. Generally more thermally stable but less reactive.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide from HOBt. Rationale: Direct acylation of HOBt is the most efficient route, ensuring the N-oxide is pre-installed.
Reagents
-
1-Hydroxybenzotriazole (HOBt) (anhydrous)
-
Methyl Chloroformate
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve HOBt (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
). -
Base Addition: Cool the solution to 0 °C. Add TEA (11 mmol) dropwise. Observe the formation of the HOBt salt.
-
Acylation: Add Methyl Chloroformate (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent decomposition.
-
Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes). The product (MBT-3-O) will be less polar than HOBt.
-
Work-up: Wash the organic layer with cold 5% HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes if necessary. Do not distill (explosion hazard of N-oxides).
Characterization Workflow
The following diagram outlines the decision logic for validating the synthesized product.
Caption: Validation workflow for distinguishing the 3-oxide derivative.
References
-
Sigma-Aldrich. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Product Sheet. Retrieved from .[2]
-
PubChem. Methyl 1h-benzotriazole-1-carboxylate, 3-oxide (Compound Summary). National Library of Medicine. Retrieved from .[2]
-
Santa Cruz Biotechnology. Methyl 1H-benzotriazole-1-carboxylate, 3-oxide Properties. Retrieved from .
- Katritzky, A. R., et al.Benzotriazole-Mediated Synthesis. Topics in Heterocyclic Chemistry. (General reference for Benzotriazole methodology).
-
National Institutes of Health (PMC). 1-Benzyl-1H-benzotriazole 3-oxide Crystal Structure. (Structural analog reference). Retrieved from .
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
[1][2]
Executive Safety Summary
Compound: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide CAS Number: 76266-27-8 Molecular Formula: C₈H₇N₃O₃ Risk Category: High-Energy Nitrogen Compound / Potential Sensitizer
IMMEDIATE ACTION REQUIRED: Do NOT dispose of this compound in general trash or standard solid waste bins. While often classified as "Warning" (H302) in commercial catalogs, the structural presence of the benzotriazole 3-oxide moiety dictates that this material be treated with the same precautionary protocols as 1-Hydroxybenzotriazole (HOBt)—specifically regarding potential shock sensitivity when dry and thermal instability.
Physicochemical Hazard Profile
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline) | Dust formation poses inhalation and deflagration risks. |
| Melting Point | ~128 °C (Decomposes) | Do not heat. Autocatalytic decomposition may occur near MP. |
| Reactivity | High Nitrogen Content (N-N, N-O) | Potential shock sensitivity. Incompatible with strong reducers/oxidizers.[1] |
| Solubility | Soluble in organic solvents (DMF, DMSO) | Preferred state for disposal (Desensitized in solution). |
The Scientific Rationale: Why Special Protocol?
Expertise & Causality
Standard disposal protocols often fail to account for the latent energy in benzotriazole derivatives. This compound contains a benzotriazole ring fused with an N-oxide , a structural motif historically associated with energetic materials used in peptide coupling (similar to HOBt or HATU precursors).
-
Thermal Runaway Risk: The "3-oxide" functionality weakens the thermal stability of the triazole ring. If subjected to friction (e.g., a screw-top lid grinding against dry crystals) or heat during trash compaction, the risk of rapid decomposition increases.
-
Desensitization Necessity: By dissolving the solid in a compatible solvent, we solvate the crystal lattice, effectively spacing out the energetic molecules and absorbing any thermal energy released during decomposition. This is the primary safety mechanism for disposal.
Operational Protocol: Step-by-Step Disposal
Phase 1: Personal Protective Equipment (PPE)[4]
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for energetic solids.
-
Hands: Double-gloving is mandatory. Inner: Latex/Nitrile. Outer: Nitrile (min 5 mil).
-
Respiratory: Work within a certified Fume Hood. If weighing >10g of dry powder, use a N95 or P100 respirator to prevent dust inhalation.
Phase 2: Desensitization (The "Wet Method")
Critically important: Never dispose of the dry solid directly if it can be avoided.
-
Select Solvent: Choose a solvent compatible with your facility's incineration stream. Acetone or Ethanol are preferred due to high solubility and combustibility (aiding the incineration process).
-
Dissolution:
-
Place the solid waste into a wide-mouth beaker.
-
Slowly add solvent until fully dissolved.
-
Note: If the material is old or crystallized on a cap, do not force it open . Submerge the entire container in solvent to soak the threads.
-
-
Transfer: Pour the solution into a High-Density Polyethylene (HDPE) waste container.
Phase 3: Waste Stream Segregation
Assign the waste to the correct regulatory stream. Do not mix with oxidizers (e.g., Nitric Acid waste) or strong bases.
-
RCRA Classification (USA): Likely D001 (Ignitable, due to solvent) and potentially characteristic reactive waste.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Organic Solvents."
-
Constituent Listing: "Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (<5%), Acetone (95%)."
-
Hazard Checkbox: Flammable, Toxic.
-
Decision Workflow: Disposal Logic Tree
The following diagram outlines the decision-making process for researchers finding this material in the lab.
Figure 1: Logic flow for the safe assessment and stabilization of benzotriazole-based waste.
Emergency Procedures
Accidental Spillage (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Eliminate Ignition: Turn off hot plates and stirrers.
-
Wet Down: Gently mist the spill with ethanol or water to prevent dust formation. Do not dry sweep.
-
Cleanup: Using a conductive (plastic/anti-static) scoop, transfer the wet sludge into a waste container. Wipe the surface with solvent-soaked pads.
Exposure (Skin/Eye)[3][5][6][7][8][9][10]
References & Verification
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (CAS 76266-27-8). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2022). CAMEO Chemicals: Benzotriazole and Derivatives. Retrieved from
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-Hydroxybenzotriazole (Parent Structure Safety). Retrieved from
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.[5] (7th Ed.).[4] Elsevier. (Reference for N-O and N-N bond instability).
Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer before handling high-energy compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
